molecular formula C11H12O2 B1329719 1-(p-Tolyl)cyclopropanecarboxylic acid CAS No. 83846-66-6

1-(p-Tolyl)cyclopropanecarboxylic acid

Cat. No.: B1329719
CAS No.: 83846-66-6
M. Wt: 176.21 g/mol
InChI Key: AYUGAOYMYXSOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Tolyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUGAOYMYXSOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232742
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-66-6
Record name 1-(4-Methylphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83846-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-tolyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8J6QFB9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(p-Tolyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, data analysis, and key structural features of the molecule.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol , is a cyclopropane derivative featuring a p-tolyl substituent. The strained three-membered ring of the cyclopropane moiety imparts unique chemical reactivity, making it a desirable scaffold in the design of novel therapeutic agents and functional materials. This guide outlines the prevalent synthetic routes and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. Two common and effective methods are the Knoevenagel condensation followed by cyclopropanation and the Simmons-Smith cyclopropanation of a suitable precursor.

Synthesis via Knoevenagel Condensation and Subsequent Cyclopropanation

This two-step approach first involves the formation of an α,β-unsaturated carboxylic acid, which is then converted to the desired cyclopropane derivative.

Step 1: Knoevenagel Condensation of p-Tolualdehyde and Malonic Acid

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-tolualdehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with 1 M hydrochloric acid and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylcinnamic acid.

Step 2: Cyclopropanation of 4-methylcinnamic acid

A samarium-promoted cyclopropanation can be employed for this step.

  • In a reaction vessel under an inert atmosphere, add samarium metal (2.2 eq) and iodoform (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Subject the mixture to ultrasonic irradiation to generate the samarium carbenoid intermediate.

  • Add the 4-methylcinnamic acid (1.0 eq) dissolved in THF to the reaction mixture.

  • Continue sonication at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclopropanation p_tolualdehyde p-Tolualdehyde piperidine Piperidine (catalyst) Toluene, Reflux p_tolualdehyde->piperidine malonic_acid Malonic Acid malonic_acid->piperidine intermediate 4-Methylcinnamic Acid piperidine->intermediate ultrasound Ultrasound THF intermediate->ultrasound samarium Samarium samarium->ultrasound iodoform Iodoform iodoform->ultrasound final_product This compound ultrasound->final_product

Caption: Synthesis of this compound via Knoevenagel condensation and cyclopropanation.

Synthesis via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a more direct route to the cyclopropane ring from an appropriate alkene precursor.

  • To a suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of p-tolylacetic acid (1.0 eq) and diiodomethane (1.5 eq) in diethyl ether under a nitrogen atmosphere.

  • Heat the reaction mixture to a gentle reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the unreacted zinc-copper couple.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford this compound.

Simmons_Smith_Workflow p_tolylacetic_acid p-Tolylacetic Acid reagents Zn-Cu couple Diiodomethane Diethyl ether, Reflux p_tolylacetic_acid->reagents final_product This compound reagents->final_product Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms physical Physical Properties (Melting Point, etc.) synthesis->physical structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ftir->structure ftir->purity ms->structure physical->purity

1-(p-Tolyl)cyclopropanecarboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(p-Tolyl)cyclopropanecarboxylic Acid

Introduction

This compound, a notable organic compound, possesses a unique molecular architecture that combines a strained cyclopropane ring with a p-tolyl group and a carboxylic acid function.[1] This structure confers distinctive chemical properties and reactivity, making it a compound of significant interest in medicinal chemistry and organic synthesis.[1] Its derivatives are explored for various biological activities, positioning it as a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-(4-methylphenyl)cyclopropane-1-carboxylic acid .[1][3]

Chemical Structure:

The structure consists of a cyclopropane ring where one carbon atom is simultaneously bonded to a carboxylic acid group (-COOH) and a p-tolyl group (a benzene ring substituted with a methyl group at the para position).

  • Molecular Formula: C₁₁H₁₂O₂[1][3]

  • Canonical SMILES: CC1=CC=C(C=C1)C2(CC2)C(=O)O[1]

  • InChI Key: AYUGAOYMYXSOKU-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 176.21 g/mol [1][3]
CAS Number 83846-66-6[1][3]
Appearance White to Off-White Solid[4]
Melting Point 109 °C[4]
pKa (Predicted) 4.39 ± 0.20[4]
Boiling Point (Est.) 267.83°C[4]
Density (Est.) 1.0558 g/cm³[4]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Key Synthesis Strategies
  • Cyclopropanation via Phase Transfer Catalysis: A common method involves the cyclopropanation of p-tolylacetonitrile with 1,2-dibromoethane under phase transfer catalysis conditions, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[5]

  • Knoevenagel Condensation: This approach includes the Knoevenagel condensation of cyclopropanecarboxylic acid with p-tolualdehyde, followed by the hydrolysis of the ester intermediate.[1]

  • Conjugate Addition and Cyclization: More advanced methods utilize the conjugate addition of lithium ester enolates to 1-chlorovinyl p-tolyl sulfoxides, which after a series of steps, leads to the formation of the cyclopropane ring.[6]

Representative Experimental Protocol: Two-Step Synthesis from p-Tolylacetonitrile

This protocol is based on the general principles of cyclopropanation of phenylacetonitrile derivatives followed by hydrolysis.[5]

Step 1: Synthesis of 1-(p-Tolyl)cyclopropanecarbonitrile

  • To a stirred solution of p-tolylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) in a suitable solvent (e.g., toluene), add a concentrated aqueous solution of sodium hydroxide (50% w/w).

  • Heat the mixture to 60 °C.

  • Add 1,2-dibromoethane (1.2 eq.) dropwise to the reaction mixture over 1 hour, maintaining the temperature.

  • Continue stirring at 60 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(p-tolyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Reflux the 1-(p-tolyl)cyclopropanecarbonitrile obtained in Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours.

  • Monitor the reaction by TLC until the nitrile is fully converted.

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated base solution (e.g., NaOH) to a pH of approximately 12.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

G General Synthesis Workflow A p-Tolylacetonitrile C Phase Transfer Catalysis (NaOH, Catalyst) A->C B 1,2-Dibromoethane B->C D 1-(p-Tolyl)cyclopropanecarbonitrile C->D Cyclopropanation E Acid Hydrolysis (e.g., H2SO4, H2O) D->E F This compound E->F Hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The unique structural features of this compound and its derivatives make them attractive scaffolds in medicinal chemistry. The strained cyclopropane ring offers conformational rigidity and metabolic stability, which can be advantageous in drug design.[1][7]

Potential Therapeutic Roles
  • Anti-inflammatory Agents: Biphenyl-substituted cyclopropane carboxylic acids, which are structurally related, have demonstrated anti-inflammatory properties.[1] This suggests that derivatives of this compound could be investigated for similar activities.

  • Kinase Inhibitors: The compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy.[1] Research has focused on the interaction of its derivatives with protein kinases to understand their mechanism in inhibiting cancer cell proliferation.[1]

  • Antimicrobial Activity: While the parent acid may have weak antimicrobial activity, its amide derivatives have been synthesized and evaluated.[1][2] Studies show that introducing different amide functionalities can modulate antifungal and antibacterial properties.[2]

  • Metabolic Applications: As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds studied for their effects on metabolism, such as ω-cyclopropyl fatty acids.[1]

  • Plant Growth Regulation: Cyclopropanecarboxylic acid derivatives are known to be involved in ethylene biosynthesis in plants.[8][9] This opens avenues for developing new agents to regulate plant life cycles and improve the preservation of agricultural products.[8]

G Conceptual Role as a Kinase Inhibitor Precursor cluster_0 Drug Development Pipeline cluster_1 Cellular Signaling Pathway A 1-(p-Tolyl)cyclopropanecarboxylic Acid B Chemical Modification (e.g., Amide Coupling) A->B C Active Kinase Inhibitor (Derivative) B->C E Receptor Tyrosine Kinase (Active) C->E Inhibition D Growth Factor Signal D->E F Downstream Signaling (e.g., MAPK/ERK) E->F G Cell Proliferation, Tumor Growth F->G

Caption: How the compound serves as a precursor for kinase inhibitors in cancer therapy.

Conclusion

1-(4-methylphenyl)cyclopropane-1-carboxylic acid is a versatile chemical entity with a well-defined structure and interesting physicochemical properties. Its significance lies primarily in its role as a building block for synthesizing novel bioactive molecules, particularly in the fields of oncology and anti-inflammatory research. The synthetic pathways are well-established, allowing for its accessibility to researchers. Future investigations into the biological activities of its derivatives are warranted to fully exploit its therapeutic potential in drug discovery and development.

References

In-Depth Technical Guide: 1-(p-Tolyl)cyclopropanecarboxylic Acid (CAS 83846-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential applications of 1-(p-Tolyl)cyclopropanecarboxylic acid. The information is intended to support researchers and professionals in drug development and other scientific disciplines in the safe handling and effective utilization of this compound.

Core Properties

This compound, also known as 1-(4-methylphenyl)cyclopropane-1-carboxylic acid, is an organic compound featuring a cyclopropane ring substituted with a p-tolyl group and a carboxylic acid functional group.[1] Its unique structure contributes to its specific chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 83846-66-6
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Beige crystalline powder or crystals
Melting Point 109-114 °C
IUPAC Name 1-(4-methylphenyl)cyclopropane-1-carboxylic acid

Hazards and Safety Information

The primary hazard associated with this compound is serious eye irritation.[1] It may also cause skin and respiratory irritation. While specific toxicity data is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Irritation H319: Causes serious eye irritationP264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin Irritation May cause skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Respiratory Irritation May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Potential Applications and Biological Activity

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. This compound and its analogs are being explored for various therapeutic applications.

  • Antimicrobial Activity: Some studies suggest that this compound may exhibit weak antimicrobial activity against certain bacterial strains.[1] Further research is needed to validate these findings and determine the spectrum of activity.

  • Enzyme Inhibition: There is potential for this molecule to act as an inhibitor of certain enzymes.[1] The rigid cyclopropane scaffold can orient the pharmacophoric groups in a specific way to interact with the active site of enzymes, such as kinases.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis and Purification of this compound (General Method)

This protocol describes a general method for the synthesis of aryl-substituted cyclopropanecarboxylic acids, which can be adapted for the target compound.

Materials:

  • Aryl acetic acid ester (e.g., methyl p-tolylacetate)

  • 1,2-Dibromoethane

  • Strong base (e.g., sodium ethoxide)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl acetic acid ester in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • Slowly add 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Hydrolysis: Add an excess of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze the ester.

  • Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Purification (Recrystallization): a. Filter the crude product and wash with cold water. b. Dissolve the crude solid in a minimal amount of hot ethyl acetate. c. Slowly add hexane until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • This compound

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence, which is inversely proportional to the amount of kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualizations

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Aryl Acetic Acid Ester Aryl Acetic Acid Ester Cyclopropanation Cyclopropanation Aryl Acetic Acid Ester->Cyclopropanation 1,2-Dibromoethane, Base Ester Hydrolysis Ester Hydrolysis Cyclopropanation->Ester Hydrolysis Base Acidification Acidification Ester Hydrolysis->Acidification HCl Crude Product Crude Product Acidification->Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Ethyl Acetate Crystallization Crystallization Dissolution->Crystallization Add Hexane, Cool Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Pure Product Pure Product Filtration & Drying->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Antimicrobial Susceptibility Testing Workflow

G Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Dilute to 5x10^5 CFU/mL Inoculation Inoculation Inoculum Preparation->Inoculation Test Compound Test Compound Serial Dilution Serial Dilution Test Compound->Serial Dilution In MHB Serial Dilution->Inoculation Add Inoculum Incubation Incubation Inoculation->Incubation 37°C, 18-24h MIC Determination MIC Determination Incubation->MIC Determination Visual/OD600

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

In Vitro Kinase Inhibition Assay Workflow

G Test Compound Test Compound Compound Dilution Compound Dilution Test Compound->Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Kinase Kinase Kinase->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Add Substrate & ATP Incubation Incubation Initiate Reaction->Incubation Room Temp Signal Detection Signal Detection Incubation->Signal Detection Add Detection Reagent Data Analysis Data Analysis Signal Detection->Data Analysis Calculate IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

The Cyclopropane Ring: A Small Scaffold with Big Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, the smallest of the carbocycles, has emerged from being a structural curiosity to a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique stereoelectronic properties, including high ring strain and significant s-character in its carbon-carbon bonds, bestow upon molecules a rigid conformation and enhanced metabolic stability.[3][4] These characteristics are increasingly exploited by medicinal chemists to improve the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[5] This technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane-containing compounds, delves into the experimental protocols used to evaluate these activities, and visualizes key signaling pathways influenced by these fascinating molecules.

Diverse Biological Activities of Cyclopropane-Containing Compounds

The incorporation of a cyclopropane moiety into a molecular structure can lead to a wide spectrum of biological activities, ranging from enzyme inhibition to broad antimicrobial and anticancer effects.[6][7] This versatility has made the cyclopropane ring a "privileged scaffold" in the design of novel therapeutics.

Antimicrobial and Antiviral Activity

Cyclopropane-containing compounds have demonstrated significant potential in combating infectious diseases. Their unique structural features can be leveraged to design potent antibacterial, antifungal, and antiviral agents.[8]

Antibacterial and Antifungal Activity: A variety of synthetic cyclopropane derivatives have been shown to possess antibacterial and antifungal properties. For instance, certain amide derivatives containing a cyclopropane ring have exhibited moderate to excellent activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Antiviral Activity: The cyclopropane scaffold has been successfully incorporated into nucleoside analogues to generate potent antiviral agents.[10][11] These compounds can act as chain terminators during viral DNA or RNA synthesis, effectively halting viral replication.[12] Cyclopropane-based inhibitors have also been developed to target viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, which are essential for the viral life cycle.[13]

Anticancer Activity

The rigid nature of the cyclopropane ring makes it an attractive component in the design of anticancer drugs, where specific conformations are often required for potent activity.[14][15]

Spliceosome Inhibition: Spliceostatin A, a natural product containing a cyclopropane ring, is a potent inhibitor of the spliceosome, a cellular machine responsible for processing pre-mRNA.[14] By interfering with the spliceosome, spliceostatin A and its derivatives can induce cancer cell death, making them promising anticancer drug candidates.[14]

Enzyme Inhibition: Many cyclopropane-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[6] For example, they have been designed as inhibitors of receptor tyrosine kinases like MET and vascular endothelial growth factor receptor 2 (VEGFR-2), which play crucial roles in tumor growth and angiogenesis.[16]

Enzyme Inhibition

The unique electronic and conformational properties of the cyclopropane ring make it an excellent tool for designing enzyme inhibitors with high potency and selectivity.[1][2]

Mechanism-Based Inactivation: The strained cyclopropane ring can be designed to be opened upon enzymatic processing, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the target enzyme.[17][18] This mechanism-based inactivation is a powerful strategy for developing highly specific drugs.

Transition-State Analogs: The rigid structure of the cyclopropane ring can mimic the transition state of an enzymatic reaction, leading to tight binding to the enzyme's active site and potent competitive inhibition.[19] This approach has been successfully used to design inhibitors for a variety of enzymes, including proteases and synthases.[19][20]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of representative cyclopropane-containing compounds discussed in this guide.

Table 1: Antiviral Activity of Cyclopropane-Containing Compounds

Compound ClassVirusAssayEndpointPotencyReference(s)
Methylenecyclopropane Nucleoside AnaloguesHuman Cytomegalovirus (HCMV)Cell-basedEC500.27 - 11.7 µM[10]
Varicella Zoster Virus (VZV)Cell-basedEC503.3 µM[10]
Hepatitis B Virus (HBV)Cell-basedEC504 µM[10]
Cyclopropane-Based 3CLpro InhibitorsSARS-CoV-2Enzyme AssayIC500.14 - 0.46 µM[3]
SARS-CoV-2Cell-basedEC5011 - 250 nM[3][13]
MERS-CoVEnzyme AssayIC500.05 - 0.41 µM[3]
SARS-CoV-1Enzyme AssayIC500.24 - 2.56 µM[3]
Adenine and Guanine Cyclopropyl NucleosidesHIV-1Cell-basedAntiviral ActivityModerate[11]
HBVCell-basedAntiviral ActivityModerate[11]

Table 2: Anticancer Activity of Cyclopropane-Containing Compounds

CompoundCell LineAssayEndpointPotencyReference(s)
Spliceostatin A derivativeHuman cancer cell linesSplicing InhibitionIn vitroComparable to Spliceostatin A[14]
Cyclopamine derivativeLung cancer cellsCell Viability-Improved activity vs. Cyclopamine[18]

Table 3: Antibacterial and Antifungal Activity of Cyclopropane Amide Derivatives

Compound IDStaphylococcus aureus MIC80 (µg/mL)Escherichia coli MIC80 (µg/mL)Candida albicans MIC80 (µg/mL)Reference(s)
F53212832[4]
F7128>12864[4]
F8>128>12816[4]
F9643232[4]
F22>128>12864[4]
F23>128>12864[4]
F24>128>12816[4]
F2964>128>128[4]
F30128>128>128[4]
F31>12864>128[4]
F32>128>12832[4]
F36128>128128[4]
F42>128>12816[4]
F45>12864>128[4]
F49128>12832[4]
F50>128>12832[4]
F51128>12864[4]
F5332128>128[4]

Table 4: Enzyme Inhibition by Cyclopropane-Containing Compounds

Inhibitor ClassEnzymeAssay TypeEndpointPotencyReference(s)
Cyclopropane-based peptide isosteresReninIn vitroInhibitionNanomolar range[21]
Cyclopropenone derivativesCysteine proteinases (Calpain, Papain, Cathepsins)Kinetic studiesInhibitionStrong and selective[22]
DioctylamineE. coli cyclopropane fatty acid synthaseColorimetric assayKi130 nM[20]
Compound 2E. coli cyclopropane fatty acid synthaseColorimetric assayKI (apparent)6 µM[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test compound (cyclopropane derivative)

  • Bacterial or fungal strain of interest

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[15]

    • Dilute the standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 105 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

    • Alternatively, the absorbance can be read using a microplate reader to quantify growth.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (cyclopropane derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture monolayer.[22]

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Test compound (cyclopropane nucleoside analogue)

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Prepare a dilution of the virus stock to yield a countable number of plaques (e.g., 50-100 plaques per well).

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Remove the medium from the cell monolayers and infect with 200 µL of the virus-compound mixture.

    • Incubate for 1 hour to allow for viral adsorption.[12]

  • Overlay and Incubation:

    • After adsorption, remove the inoculum and overlay the cell monolayer with 3 mL of a medium containing 0.5-1% low-melting-point agarose or methylcellulose and the corresponding concentration of the test compound.

    • Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Protocol 4: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme by monitoring the change in absorbance of a substrate or product.[23]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor (cyclopropane derivative)

  • Buffer solution appropriate for the enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the buffer, substrate at a known concentration (often near the Km value), and varying concentrations of the inhibitor.

    • Include a control reaction with no inhibitor.

  • Initiation of Reaction and Data Acquisition:

    • Equilibrate the reaction mixture to the optimal temperature for the enzyme.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately start monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product over time.[24]

  • Determination of Initial Velocity:

    • Plot the absorbance versus time. The initial velocity (v0) of the reaction is the initial linear slope of this curve.

  • Data Analysis for IC50 Determination:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

  • Determination of Inhibition Type and Ki:

    • To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).[26]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which cyclopropane-containing compounds exert their biological effects is crucial for rational drug design and development. The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways and mechanisms of action.

Coronatine-Induced Signaling Cascade in Plants

Coronatine, a phytotoxin produced by Pseudomonas syringae, contains a cyclopropane ring and mimics the plant hormone jasmonate-isoleucine. It manipulates plant signaling pathways to promote bacterial virulence.[2]

Coronatine_Signaling Coronatine Coronatine COI1 COI1 (Jasmonate Receptor) Coronatine->COI1 MYC2 MYC2 (Transcription Factor) COI1->MYC2 activates NAC_TFs ANAC019, ANAC055, ANAC072 (NAC Transcription Factors) MYC2->NAC_TFs activates ICS1 ICS1 (SA Biosynthesis) NAC_TFs->ICS1 represses BSMT1 BSMT1 (SA Metabolism) NAC_TFs->BSMT1 activates Stomatal_Reopening Stomatal Reopening NAC_TFs->Stomatal_Reopening mediates Bacterial_Propagation Bacterial Propagation NAC_TFs->Bacterial_Propagation promotes SA Salicylic Acid (SA) Accumulation ICS1->SA BSMT1->SA Plant_Defense Plant Defense SA->Plant_Defense promotes

Caption: Coronatine signaling cascade in plants.

Spliceosome Assembly and Inhibition by Spliceostatin A

Spliceostatin A, a cyclopropane-containing natural product, inhibits the spliceosome, a large ribonucleoprotein complex essential for pre-mRNA splicing. This diagram illustrates the stepwise assembly of the spliceosome and the point of inhibition by Spliceostatin A.[5][23]

Spliceosome_Assembly pre_mRNA pre-mRNA E_Complex E Complex pre_mRNA->E_Complex U1_snRNP U1 snRNP U1_snRNP->E_Complex U2_snRNP U2 snRNP A_Complex A Complex (Prespliceosome) U2_snRNP->A_Complex U4_U6_U5_tri_snRNP U4/U6.U5 tri-snRNP B_Complex B Complex U4_U6_U5_tri_snRNP->B_Complex E_Complex->A_Complex ATP A_Complex->B_Complex ATP C_Complex C Complex (Catalytically Active) B_Complex->C_Complex ATP Spliced_mRNA Spliced mRNA C_Complex->Spliced_mRNA Splicing Reaction Spliceostatin_A Spliceostatin A Spliceostatin_A->A_Complex Inhibits transition to B Complex

Caption: Spliceosome assembly pathway and inhibition.

Modulation of NMDA Receptor Activity

1-Aminocyclopropanecarboxylic acid (ACPC) is a cyclopropane-containing amino acid that acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[15]

NMDA_Receptor_Modulation Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine_ACPC Glycine / ACPC Glycine_ACPC->NMDA_Receptor binds (co-agonist) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity triggers Mg_Block Mg²⁺ Block (at resting potential) Mg_Block->Ion_Channel blocks Depolarization Membrane Depolarization Depolarization->Mg_Block removes

Caption: NMDA receptor activation and modulation.

Conclusion

The cyclopropane ring has firmly established itself as a valuable and versatile component in the design and development of biologically active compounds. Its unique structural and electronic properties offer medicinal chemists a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. The diverse range of biological activities exhibited by cyclopropane-containing molecules, from antimicrobial and antiviral to anticancer and enzyme inhibitory effects, underscores the broad therapeutic potential of this small but mighty scaffold. As our understanding of the intricate interactions between these compounds and their biological targets deepens, and as synthetic methodologies for their construction continue to advance, we can anticipate the emergence of even more innovative and effective cyclopropane-based therapeutics in the years to come. This guide has provided a comprehensive overview of the current landscape, offering both foundational knowledge and practical experimental guidance to researchers dedicated to harnessing the remarkable biological potential of the cyclopropane ring.

References

A Guide to the Synthetic Strategies for Aryl-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, is a valuable structural element in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart conformational rigidity and can significantly influence the pharmacological profile of a molecule. Aryl-substituted cyclopropanes, in particular, are prevalent in a wide array of biologically active compounds. This technical guide provides an in-depth review of the core synthetic methodologies for accessing these important structures, with a focus on catalytic methods, stereoselective approaches, and practical experimental considerations.

Core Synthetic Methodologies

The synthesis of aryl-substituted cyclopropanes can be broadly categorized into several key strategies. These include metal-catalyzed reactions of alkenes with carbene precursors, reactions involving ylides, and Michael-initiated ring closure (MIRC) reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Transition Metal-Catalyzed Cyclopropanation of Aryl Alkenes

Transition metal catalysis, particularly with rhodium and cobalt complexes, is a powerful and widely used method for the synthesis of aryl-substituted cyclopropanes. These reactions typically involve the reaction of an aryl-substituted alkene with a diazo compound, which serves as a carbene precursor.

Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the cyclopropanation of styrenes and other aryl alkenes with diazoacetates.[1][2] Chiral rhodium catalysts have been extensively developed to achieve high levels of enantioselectivity.[2]

Cobalt-Porphyrin Catalyzed Cyclopropanation: Cobalt(II) porphyrin complexes are also excellent catalysts for the cyclopropanation of alkenes with ethyl diazoacetate (EDA).[3][4][5] These systems can be tuned to favor either trans or cis diastereomers and have been successfully employed in asymmetric synthesis.[3][4]

Quantitative Data for Metal-Catalyzed Cyclopropanation of Styrene with Aryldiazoacetates

CatalystAryldiazoacetateAlkene (Styrene Derivative)Yield (%)d.r. (trans:cis)ee (%) (trans)Reference
Rh₂(OAc)₄Ethyl diazoacetateStyrene-1.5:1-[1]
Rh₂(S-DOSP)₄Methyl phenyldiazoacetateStyreneHigh>95:591[1][2]
Rh₂(S-DOSP)₄Methyl 4-methoxyphenyldiazoacetateStyrene85>95:590[2]
Rh₂(S-PTAD)₄Methyl 4-methoxyphenyldiazoacetateStyrene78>95:596[2]
Co(TPP)Ethyl diazoacetateStyrene9586:14-[3][4]
Chiral Co-PorphyrinEthyl diazoacetateStyrene8898:285[3][4]

d.r. = diastereomeric ratio; ee = enantiomeric excess; Rh₂(S-DOSP)₄ = Dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-L-prolinate]; Rh₂(S-PTAD)₄ = Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]; Co(TPP) = Cobalt(II) tetraphenylporphyrin.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [1]

  • To a stirred solution of styrene (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane or pentane) at the desired temperature (0-25 °C), add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl-substituted cyclopropane.

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

rhodium_catalysis catalyst Rh₂(L)₄ intermediate1 Rh-Carbene Intermediate catalyst->intermediate1 + Diazo compound diazo Ar-CH(N₂)CO₂R alkene Ar'-CH=CH₂ product Aryl-cyclopropane product->catalyst Regeneration intermediate1->product + Alkene N2 N₂ intermediate1->N2 - N₂

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including aryl-substituted ones. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[6][7][8] A popular modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8][9]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [6]

  • To a solution of the aryl alkene (1.0 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylzinc (Et₂Zn, 2.0 eq) at 0 °C.

  • To this mixture, add diiodomethane (CH₂I₂, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aryl-substituted cyclopropane.

Workflow for Simmons-Smith Cyclopropanation

simmons_smith_workflow start Start dissolve_alkene Dissolve Aryl Alkene in CH₂Cl₂ start->dissolve_alkene add_et2zn Add Et₂Zn at 0°C dissolve_alkene->add_et2zn add_ch2i2 Add CH₂I₂ at 0°C add_et2zn->add_ch2i2 react Stir and warm to RT add_ch2i2->react quench Quench with aq. NH₄Cl react->quench workup Workup and Purification quench->workup product Aryl-cyclopropane workup->product

Caption: Experimental workflow for the Simmons-Smith reaction.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds, such as chalcones, into the corresponding cyclopropanes.[10][11][12] This method is particularly useful for the synthesis of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating (aryl) group and an electron-withdrawing (carbonyl) group.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation [10]

  • Prepare the sulfur ylide in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.

  • To the solution of the ylide, add the aryl-substituted α,β-unsaturated carbonyl compound (1.0 eq) at room temperature.

  • Stir the reaction mixture for a period of time (typically 1-12 hours) until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data for Corey-Chaykovsky Cyclopropanation of Aryl-Substituted Enones

Aryl EnoneYlide PrecursorBaseYield (%)d.r. (trans:cis)Reference
ChalconeTrimethylsulfonium iodideNaH85-95>95:5[10][13]
4-MethoxychalconeTrimethylsulfonium iodideKOt-Bu92>95:5[10]
4-ChlorochalconeTrimethylsulfonium iodideNaH88>95:5[13]

Mechanism of Corey-Chaykovsky Cyclopropanation

corey_chaykovsky_mechanism start Start ylide_formation Ylide Formation (Me₃S⁺I⁻ + Base) start->ylide_formation michael_addition 1,4-Michael Addition of Ylide to Enone ylide_formation->michael_addition enolate_intermediate Enolate Intermediate michael_addition->enolate_intermediate cyclization Intramolecular Nucleophilic Substitution enolate_intermediate->cyclization product Aryl-cyclopropane cyclization->product dms_loss Loss of DMS cyclization->dms_loss

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) is a versatile strategy for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[14][15][16] The reaction proceeds via a tandem Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[15]

Experimental Protocol: Base-Promoted MIRC for Dinitrile-Substituted Cyclopropanes [15]

  • To a solution of a 2-arylacetonitrile (1.0 eq) and an α-bromoenonitrile (1.2 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., DBU, 1.5 eq) at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the dinitrile-substituted aryl cyclopropane.

Quantitative Data for MIRC Synthesis of Dinitrile-Substituted Cyclopropanes

2-Arylacetonitrileα-BromoenonitrileBaseYield (%)d.r.Reference
2-(4-Methoxyphenyl)acetonitrile(Z)-2-bromo-3-phenylacrylonitrileDBU92-[15]
2-(4-Chlorophenyl)acetonitrile(Z)-2-bromo-3-phenylacrylonitrileDBU85-[15]
2-(Naphthalen-2-yl)acetonitrile(Z)-2-bromo-3-phenylacrylonitrileDBU88-[15]

Conclusion

The synthesis of aryl-substituted cyclopropanes is a well-developed field with a diverse array of reliable and stereoselective methods. Transition metal catalysis, particularly with rhodium and cobalt complexes, offers a powerful approach for the enantioselective synthesis of these compounds from readily available alkenes and diazo compounds. The Simmons-Smith reaction and its modifications provide a robust and high-yielding route to cyclopropanes with excellent stereospecificity. For the synthesis of donor-acceptor cyclopropanes, the Corey-Chaykovsky reaction and Michael-initiated ring closure strategies are highly effective. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the compatibility of the reaction conditions with other functional groups present in the substrates. This guide provides a foundational understanding of the key methodologies and practical considerations for the synthesis of aryl-substituted cyclopropanes, enabling researchers and drug development professionals to effectively incorporate these valuable motifs into their synthetic endeavors.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Arylcyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Arylcyclopropanecarboxylic acids represent a unique class of organic compounds characterized by the fusion of a cyclopropane ring and an aromatic moiety, both attached to the same carbon atom which also bears a carboxylic acid group. This structural arrangement imparts a distinct combination of rigidity, conformational constraint, and electronic properties that have made these molecules valuable building blocks in medicinal chemistry and materials science. The strained three-membered ring, in conjunction with the electronic nature of the aryl substituent, influences the molecule's reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1-arylcyclopropanecarboxylic acids, detailing key experimental protocols and their applications in drug development.

Historical Perspective and Discovery

The journey to the synthesis of 1-arylcyclopropanecarboxylic acids is rooted in the broader history of cyclopropane chemistry. The first synthesis of the parent cyclopropane ring was achieved by August Freund in 1881 through an intramolecular Wurtz-type reaction of 1,3-dibromopropane with sodium. However, the targeted synthesis of specifically substituted cyclopropanes, particularly those bearing an aryl and a carboxylic acid group on the same carbon, came much later.

An early and significant contribution to the synthesis of a related structure, 1-phenylcyclopropanecarboxylic acid, was reported by Nickon and Fieser in 1952. Their work, while not the first synthesis of a cyclopropane, provided a key methodology that would be adapted and refined over the years. Their approach paved the way for more systematic investigations into this class of compounds.

Core Historical Synthetic Methodologies

Several key synthetic strategies have been historically employed to construct the 1-arylcyclopropanecarboxylic acid scaffold. These methods, each with its own advantages and limitations, reflect the evolution of synthetic organic chemistry.

α-Alkylation of Arylacetonitriles followed by Hydrolysis

One of the most straightforward and enduring methods for the synthesis of 1-arylcyclopropanecarboxylic acids involves a two-step sequence starting from an arylacetonitrile. This method is particularly effective for the synthesis of 1-phenylcyclopropanecarboxylic acid and its derivatives.

The first step is the α-alkylation of the arylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a strong base. This reaction proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile to displace the two halogen atoms in an intramolecular fashion, forming the cyclopropane ring. The second step involves the vigorous hydrolysis of the resulting 1-arylcyclopropanecarbonitrile to the corresponding carboxylic acid, usually under strong acidic or basic conditions.

Logical Relationship of the Arylacetonitrile Alkylation Method

Arylacetonitrile Arylacetonitrile Carbanion Arylacetonitrile Carbanion Arylacetonitrile->Carbanion Base (e.g., NaOH) CyclopropaneNitrile 1-Arylcyclopropanecarbonitrile Carbanion->CyclopropaneNitrile Intramolecular Alkylation Dibromoethane 1,2-Dibromoethane Dibromoethane->CyclopropaneNitrile CarboxylicAcid 1-Arylcyclopropanecarboxylic Acid CyclopropaneNitrile->CarboxylicAcid Hydrolysis (e.g., H2SO4, heat) Styrene Aryl-substituted Alkene (e.g., Styrene) Cyclopropane Arylcyclopropane Styrene->Cyclopropane Simmons-Smith Reaction Carbenoid Organozinc Carbenoid (ICH2ZnI) Carbenoid->Cyclopropane Oxidation Oxidation Cyclopropane->Oxidation Oxidizing Agent CarboxylicAcid 1-Arylcyclopropanecarboxylic Acid Oxidation->CarboxylicAcid HaloKetone α-Halo Aryl Ketone Enolate Enolate Intermediate HaloKetone->Enolate Base (e.g., OH⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 CarboxylicAcid 1-Arylcyclopropanecarboxylic Acid Derivative Cyclopropanone->CarboxylicAcid Nucleophilic Attack & Ring Opening ADP ADP P2Y12 P2Y12 Receptor (on Platelets) ADP->P2Y12 Binds to PlateletActivation Platelet Activation and Aggregation P2Y12->PlateletActivation Initiates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds to (Allosteric Antagonist) Thrombosis Thrombosis PlateletActivation->Thrombosis Leads to

Spectroscopic Interpretation of 1-(p-Tolyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(p-Tolyl)cyclopropanecarboxylic acid. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents a detailed prediction of the expected spectroscopic features. These predictions are derived from the analysis of its constituent structural motifs: the p-tolyl group and the cyclopropanecarboxylic acid moiety, for which comprehensive spectral data is available. This approach allows for a robust interpretation of the anticipated ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data.

Molecular Structure

The structure of this compound, with atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)-1H
Aromatic (H-2, H-6)~7.3Doublet~8.02H
Aromatic (H-3, H-5)~7.1Doublet~8.02H
Methyl (-CH₃)~2.3Singlet-3H
Cyclopropyl (-CH₂-)~1.6Multiplet-2H
Cyclopropyl (-CH₂-)~1.2Multiplet-2H

Predicted for a solution in CDCl₃ with TMS as an internal standard.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~179
Aromatic (C-4)~138
Aromatic (C-1)~137
Aromatic (C-2, C-6)~129
Aromatic (C-3, C-5)~126
Cyclopropyl (Quaternary C)~27
Methyl (-CH₃)~21
Cyclopropyl (-CH₂-)~17

Predicted for a solution in CDCl₃. A ¹³C NMR spectrum for this compound is available on SpectraBase, which was recorded in Chloroform-d.[1]

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted Principal FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2960-2850C-H stretchMethyl, Cyclopropyl
~1700C=O stretchCarboxylic Acid
1610, 1515C=C stretchAromatic Ring
~1420O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid
~820C-H out-of-plane bend1,4-disubstituted aromatic

An FTIR spectrum obtained via KBr wafer is noted as available on SpectraBase.[2]

MS (Mass Spectrometry)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
176[M]⁺ (Molecular Ion)
159[M - OH]⁺
131[M - COOH]⁺
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation of Spectroscopic Data

The predicted data provides a clear spectroscopic fingerprint for this compound.

  • ¹H NMR: The spectrum is expected to show distinct regions for the aromatic, methyl, and cyclopropyl protons. The downfield singlet for the carboxylic acid proton is highly characteristic. The aromatic region will display a typical AA'BB' system for the 1,4-disubstituted benzene ring. The cyclopropyl protons will appear as complex multiplets in the upfield region.

  • ¹³C NMR: The spectrum will be characterized by a downfield signal for the carbonyl carbon. The aromatic region will show four distinct signals due to the symmetry of the p-tolyl group. The methyl and the two types of cyclopropyl carbons (quaternary and methylene) will appear in the upfield aliphatic region.

  • FT-IR: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, along with the strong carbonyl (C=O) absorption. Characteristic peaks for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and cyclopropyl groups, will also be present.

  • Mass Spectrometry: Under electron ionization, the molecular ion peak is expected at m/z 176. Key fragmentation pathways would involve the loss of the hydroxyl group (m/z 159) and the entire carboxyl group (m/z 131). A prominent peak at m/z 91, corresponding to the stable tropylium ion, is anticipated from the fragmentation of the tolyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl3) with TMS C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire FID using appropriate pulse program E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction A Sample Preparation B Pellet Formation A->B Grind 1-2 mg sample with ~200 mg dry KBr D Sample Scan B->D Press mixture into a transparent pellet C Background Scan C->D Subtract background from sample spectrum E Spectral Analysis D->E Analyze absorption bands A Sample Introduction B Ionization A->B Vaporize sample in vacuum C Mass Analysis B->C Bombard with 70 eV electrons (EI) D Detection C->D Separate ions by m/z ratio E Data Analysis D->E Generate mass spectrum

References

The Double-Edged Sword: A Technical Guide to the Chemical Reactivity of the Cyclopropane Ring Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, presents a fascinating dichotomy in its chemical behavior. Its inherent ring strain, a consequence of compressed bond angles, renders it susceptible to ring-opening reactions, offering a gateway to diverse molecular architectures. However, this reactivity can also be a significant challenge in synthetic chemistry, particularly in the presence of acids. This technical guide provides an in-depth exploration of the chemical reactivity of the cyclopropane ring under acidic conditions, focusing on the mechanisms, influencing factors, and stereochemical outcomes of these transformations. Detailed experimental protocols and quantitative data are presented to aid researchers in navigating the nuanced reactivity of this unique structural motif.

The Fundamentals of Cyclopropane's Acidic Reactivity

The high p-character of the C-C bonds in cyclopropane imparts alkene-like properties, making the ring susceptible to electrophilic attack. Under acidic conditions, the reaction is typically initiated by protonation of the cyclopropane ring or an adjacent functional group. This generates a carbocationic intermediate, and the significant ring strain (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening to form a more stable, acyclic carbocation.

The nature of the acid, the substitution pattern on the cyclopropane ring, and the reaction solvent all play critical roles in determining the outcome of the reaction. Both Brønsted and Lewis acids can catalyze the ring-opening of cyclopropanes.

Reaction Mechanisms

The acid-catalyzed ring-opening of cyclopropanes can proceed through several mechanistic pathways, primarily categorized as SN1-like or SN2-like.

  • SN1-like Mechanism: This pathway involves the formation of a discrete carbocation intermediate. Protonation of the cyclopropane ring leads to a corner-protonated or edge-protonated species, which then rearranges to a classical carbocation. This carbocation is subsequently trapped by a nucleophile. This mechanism is favored for cyclopropanes bearing substituents that can stabilize a positive charge, such as aryl or donor groups.[1]

  • SN2-like Mechanism: In this concerted process, the nucleophile attacks one of the carbon atoms of the protonated cyclopropane at the same time as the C-C bond breaks. This pathway is more common for less substituted cyclopropanes and when strong nucleophiles are present.

The regioselectivity of the ring-opening is a crucial aspect and is governed by the stability of the resulting carbocation in the SN1-like pathway (Markovnikov's rule) or by steric and electronic factors in the SN2-like pathway.

The Influence of Substituents on Reactivity

The reactivity and the regioselectivity of the ring-opening are highly dependent on the nature of the substituents on the cyclopropane ring.

Unsubstituted and Alkyl-Substituted Cyclopropanes

Unsubstituted cyclopropane is relatively inert and requires strong acids for ring-opening. Alkyl-substituted cyclopropanes are slightly more reactive due to the electron-donating nature of alkyl groups, which can stabilize the developing positive charge during the transition state.

Donor-Acceptor (D-A) Cyclopropanes

Donor-acceptor cyclopropanes, which possess both an electron-donating group (D) and an electron-withdrawing group (A) on adjacent carbons, are significantly more reactive towards acids.[2] The push-pull nature of the substituents polarizes the C-C bond between them, making it highly susceptible to cleavage. Lewis acids are particularly effective in activating D-A cyclopropanes by coordinating to the acceptor group, further enhancing the polarization and facilitating nucleophilic attack.[1][2]

Cyclopropyl Ketones and Aryl Cyclopropanes

Cyclopropyl ketones and aryl cyclopropanes represent important classes of substituted cyclopropanes. The reactivity of cyclopropyl ketones under acidic conditions can lead to either ring-opening or reactions at the carbonyl group. The outcome is often dependent on the reaction conditions. Aryl-substituted cyclopropanes are prone to ring-opening due to the ability of the aromatic ring to stabilize the resulting benzylic carbocation.

Quantitative Data on Acid-Catalyzed Ring-Opening Reactions

The following tables summarize quantitative data from various studies on the acid-catalyzed ring-opening of cyclopropanes, highlighting the influence of catalysts, substrates, and solvents on product yields.

Catalyst (mol%)SubstrateNucleophile/SolventProduct Yield (%)Reference
Yb(OTf)₃ (5)Fused Bicyclic CyclopropaneThiourea / 1,4-Dioxane99[3]
Ga(OTf)₃ (10)Fused Bicyclic CyclopropaneMonosubstituted Thiourea / MeCN43-99[3]
TfOH (10)Cyclopropyl Phenyl Ketone1,3,5-Trimethoxybenzene / HFIPHigh[4]
Ni(OTf)₂/In-TOX ligand2-Substituted Cyclopropane-1,1-dicarboxylateAliphatic AminesHigh[5]
TfOHDonor-Acceptor CyclopropaneArenes, Indoles, Azides, etc. / HFIPGood to Excellent[6]

Table 1: Effect of Lewis and Brønsted Acids on the Ring-Opening of Substituted Cyclopropanes.

SolventCatalystSubstrateProduct Yield (%)Reference
1,4-DioxaneYb(OTf)₃Fused Bicyclic Cyclopropane99[3]
MeCNGa(OTf)₃Fused Bicyclic Cyclopropane43-99[3]
Hexafluoroisopropanol (HFIP)TfOHMonosubstituted CyclopropanesGood to Excellent[4]

Table 2: Influence of Solvent on the Efficiency of Acid-Catalyzed Ring-Opening.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the acid-catalyzed reactions of cyclopropanes.

Protocol for Lewis Acid-Catalyzed Ring-Opening of a Fused Bicyclic Cyclopropane with Thiourea[3]

Materials:

  • Fused bicyclic cyclopropane (1 equiv)

  • Thiourea (2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a dried reaction vessel, add the fused bicyclic cyclopropane and thiourea.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane to dissolve the reactants.

  • Add the Yb(OTf)₃ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C in a sealed vessel.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Brønsted Acid-Catalyzed Arylative Ring-Opening of a Cyclopropyl Ketone[4]

Materials:

  • Cyclopropyl phenyl ketone (1 equiv)

  • 1,3,5-Trimethoxybenzene (1.2 equiv)

  • Triflic acid (TfOH) (10 mol%)

  • Hexafluoroisopropanol (HFIP) (solvent)

Procedure:

  • In a clean, dry reaction vial, dissolve the cyclopropyl phenyl ketone and 1,3,5-trimethoxybenzene in HFIP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired ring-opened product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the acid-catalyzed reactivity of cyclopropanes.

general_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Formation Cyclopropane Substituted Cyclopropane Protonated Protonated Cyclopropane Cyclopropane->Protonated Protonation Acid H-A (Acid) Carbocation Ring-Opened Carbocation Protonated->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nucleophilic Attack Nucleophile Nu- Nucleophile->Product

Caption: General mechanism of acid-catalyzed cyclopropane ring-opening.

reactivity_prediction Start Substituted Cyclopropane + Acidic Conditions Substituent_Type What is the substitution pattern? Start->Substituent_Type DA Donor-Acceptor (D-A) Substituent_Type->DA D-A Mono_Donor Mono-Donor (e.g., Aryl) Substituent_Type->Mono_Donor Mono-Donor Mono_Acceptor Mono-Acceptor (e.g., Ketone) Substituent_Type->Mono_Acceptor Mono-Acceptor Alkyl_Unsub Alkyl or Unsubstituted Substituent_Type->Alkyl_Unsub Alkyl/Unsub. Outcome_DA Highly Reactive Prone to Ring-Opening (Lewis or Brønsted Acid) DA->Outcome_DA Outcome_Donor Moderately Reactive Ring-Opening via Stable Carbocation Mono_Donor->Outcome_Donor Outcome_Acceptor Less Reactive May require strong acid / HFIP Mono_Acceptor->Outcome_Acceptor Outcome_Alkyl Relatively Inert Requires harsh conditions Alkyl_Unsub->Outcome_Alkyl

Caption: Predictive workflow for cyclopropane reactivity.

Caption: Experimental workflow for acid catalyst screening.

Conclusion

The acid-catalyzed reactivity of the cyclopropane ring is a rich and complex field with significant implications for organic synthesis and drug development. Understanding the interplay of electronic effects, steric factors, and reaction conditions is paramount to controlling the outcome of these transformations. This guide has provided a comprehensive overview of the key principles governing the behavior of cyclopropanes in acidic media, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers can better harness the synthetic potential of the cyclopropane ring, transforming it from a potential liability into a powerful tool for the construction of complex molecules.

References

The Medicinal Chemistry Landscape of 1-(p-Tolyl)cyclopropanecarboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

The unique structural features of the cyclopropane ring, including its inherent strain and rigid conformation, have long intrigued medicinal chemists. When incorporated into larger molecules, this three-membered carbocycle can profoundly influence pharmacological properties, enhancing potency, metabolic stability, and target-binding affinity. This technical guide delves into the burgeoning potential of 1-(p-Tolyl)cyclopropanecarboxylic acid and its derivatives as a promising scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and future directions of this intriguing class of compounds.

The Core Moiety: Synthesis and Properties of this compound

This compound, also known as 1-(4-methylphenyl)cyclopropane-1-carboxylic acid, is an organic compound with the molecular formula C₁₁H₁₂O₂.[1] Its structure features a cyclopropane ring centrally positioned between a carboxylic acid group and a p-tolyl (4-methylphenyl) group. This arrangement imparts a unique combination of rigidity and lipophilicity, making it an attractive starting point for medicinal chemistry campaigns.

Several synthetic routes to this compound and its precursors have been reported. A common method involves the Knoevenagel condensation of p-tolualdehyde with a malonic ester, followed by cyclopropanation and subsequent hydrolysis of the ester to yield the desired carboxylic acid. Alternative approaches include cyclopropanation reactions using diazo compounds and carboxylation of a pre-formed p-tolylcyclopropane skeleton.

Antimicrobial Applications: A New Frontier in Infectious Disease

Derivatives of this compound, particularly its amide analogues (carboxamides), have demonstrated notable antimicrobial activity. A recent study detailed the synthesis and in vitro evaluation of a series of N-substituted 2-(p-tolyl)cyclopropane-1-carboxamides against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC₈₀) was determined for several derivatives. The results, summarized in the table below, highlight the potential of this scaffold in combating microbial infections.

Compound IDN-SubstituentStaphylococcus aureus MIC₈₀ (µg/mL)Escherichia coli MIC₈₀ (µg/mL)Candida albicans MIC₈₀ (µg/mL)
F5 Phenyl32>12864
F7 2-Tolyl128>12832
F9 Thiazol-2-yl643232
F24 2,4-Dimethoxyphenyl>128>12816
F42 4-Fluorophenyl>128>12816
F51 4-Trifluoromethylphenyl128>12864
Ciprofloxacin (Control)-22-
Fluconazole (Control)---2
Experimental Protocol: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds was assessed using a microdilution method to determine the MIC₈₀ values.

  • Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to a concentration of approximately 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium in 96-well microtiter plates.

  • Incubation: The diluted microbial suspensions were added to the wells containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC₈₀ Determination: The absorbance at 600 nm was measured using a microplate reader to determine microbial growth. The MIC₈₀ was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the untreated control. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activities, respectively.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Microorganism Culture Incubation Incubation (24-48h) Microorganism->Incubation Compound Compound Dilution Compound->Incubation Measurement Absorbance Reading (600 nm) Incubation->Measurement MIC80 MIC80 Determination Measurement->MIC80

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Potential: Targeting Cellular Proliferation

The development of novel anticancer agents remains a critical area of research. Carboxamide derivatives of this compound have emerged as a class of compounds with significant antiproliferative activity against various human cancer cell lines.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) values for several carboxamide derivatives were determined against a panel of cancer cell lines, demonstrating their cytotoxic potential.

Compound IDN-SubstituentK-562 (Leukemia) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
4 p-Chlorophenyl0.613.9810.6
10 Pyridin-4-yl>1001.01>100
12 Anthracen-1-yl0.332.647.16
14 Anthracen-2-yl0.613.219.82
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized carboxamides was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (K-562, HCT-116, and MCF-7) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 48 hours.

  • MTT Assay: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Anticancer_Assay_Workflow Start Start Cell_Culture Cell Culture (K-562, HCT-116, MCF-7) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Carboxamide Derivatives (48h) Cell_Seeding->Compound_Treatment MTT_Addition Addition of MTT Reagent (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Unexplored Potential

While the antimicrobial and anticancer activities of this compound derivatives are promising, several other therapeutic avenues warrant investigation.

  • Anti-inflammatory Activity: The rigid cyclopropane scaffold is a common feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Further studies are needed to evaluate the potential of this compound and its derivatives as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

  • Enzyme Inhibition: Preliminary suggestions indicate that the parent acid might inhibit cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[1] Quantitative in vitro assays are required to confirm and characterize this inhibitory activity, which has significant implications for potential drug-drug interactions.

  • Kinase Inhibition: The p-tolyl group is a common feature in many kinase inhibitors. Investigating the ability of this scaffold to inhibit specific kinases involved in cancer and inflammatory signaling pathways could unveil new therapeutic targets.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The data presented in this guide, particularly for the carboxamide derivatives, underscore the potential of this chemical class in the development of novel antimicrobial and anticancer agents. Further exploration into their anti-inflammatory and enzyme-inhibitory properties, supported by detailed mechanistic studies and in vivo efficacy models, will be crucial in fully realizing the therapeutic potential of this intriguing molecular framework. The unique conformational constraints and physicochemical properties conferred by the cyclopropane ring, combined with the diverse substitution possibilities on the aromatic ring and the carboxylic acid moiety, provide a rich chemical space for the design and discovery of next-generation therapeutics.

References

Exploring Derivatives of 1-(p-Tolyl)cyclopropanecarboxylic Acid for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic potential of 1-(p-Tolyl)cyclopropanecarboxylic acid derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), key targets in metabolic and inflammatory diseases. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Introduction

This compound is an organic compound featuring a cyclopropane ring attached to a carboxylic acid and a p-tolyl group.[1] The unique strained cyclopropane ring imparts distinct chemical properties that are of interest in medicinal chemistry.[1] Derivatives of this core structure are being explored as intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Notably, the structural features of these compounds make them attractive candidates for targeting nuclear receptors like PPARs, which play a crucial role in regulating lipid and glucose metabolism.

Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are key regulators of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[2] Agonists of PPARs, such as the fibrates (PPARα) and thiazolidinediones (PPARγ), are established therapies for dyslipidemia and type 2 diabetes, respectively. The development of new PPAR modulators with improved efficacy and safety profiles is an active area of drug discovery. Compounds containing a cyclopropane moiety are being investigated for their potential to modulate PPAR activity.[3]

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established methods, including Knoevenagel condensation followed by cyclopropanation.[4] Further derivatization to amides and esters allows for the exploration of structure-activity relationships.

A general synthetic workflow is outlined below:

G p_tolualdehyde p-Tolualdehyde knoevenagel Knoevenagel Condensation p_tolualdehyde->knoevenagel malonic_acid Malonic Acid malonic_acid->knoevenagel cinnamic_acid p-Tolylcinnamic Acid knoevenagel->cinnamic_acid cyclopropanation Cyclopropanation cinnamic_acid->cyclopropanation core_acid 1-(p-Tolyl)cyclopropanecarboxylic Acid cyclopropanation->core_acid activation Acid Activation (e.g., SOCl2) core_acid->activation acid_chloride Acid Chloride activation->acid_chloride amide_coupling Amide Coupling acid_chloride->amide_coupling esterification Esterification acid_chloride->esterification amine Amine (R-NH2) amine->amide_coupling alcohol Alcohol (R-OH) alcohol->esterification amides Amide Derivatives amide_coupling->amides esters Ester Derivatives esterification->esters

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

The exploration of various derivatives of this compound is crucial for understanding the structure-activity relationship and optimizing for potency and selectivity towards PPAR subtypes. The following table presents representative data for a hypothetical series of amide derivatives, illustrating how modifications to the amide substituent can influence PPARγ activation.

Compound IDR GroupPPARγ EC50 (µM)
1a -H> 50
1b -CH₃25.3
1c -CH₂CH₃18.7
1d -Phenyl5.2
1e -4-Fluorophenyl2.8
1f -4-Methoxyphenyl7.9
1g -Benzyl12.4

Note: The data in this table is representative and intended to illustrate potential SAR trends for this class of compounds based on known PPAR agonists.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and biological evaluation of novel compounds.

Synthesis of 1-(p-Tolyl)cyclopropanecarboxamide (Representative Amide)
  • Step 1: Synthesis of this compound. This can be achieved via the Knoevenagel condensation of p-tolualdehyde with malonic acid, followed by a cyclopropanation reaction.[4]

  • Step 2: Activation of the carboxylic acid. this compound (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Step 3: Amide coupling. The crude acid chloride is dissolved in anhydrous dichloromethane. The desired amine (e.g., ammonia for the primary amide, 1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents) are added at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired 1-(p-Tolyl)cyclopropanecarboxamide.

Biological Evaluation: PPARγ Activation Assays

This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARγ-responsive promoter.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). Rosiglitazone is used as a positive control.[1]

  • Luciferase Assay: After a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.[1]

  • Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

This in vitro assay quantifies the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

  • Assay Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer).

  • Procedure:

    • Test compounds are serially diluted in an appropriate buffer.

    • The fluorescent tracer and the GST-PPARγ-LBD/Tb-anti-GST antibody mixture are added to the wells of a 384-well plate.

    • The test compounds are then added to the wells.

    • The plate is incubated at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: The plate is read on a TR-FRET compatible microplate reader with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (FRET signal).

  • Data Analysis: The TR-FRET ratio (520 nm/495 nm) is calculated. IC50 values are determined from the dose-response curve by plotting the TR-FRET ratio against the log of the compound concentration.

Signaling Pathway

The activation of PPARγ by a ligand initiates a cascade of events leading to the regulation of target gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-(p-Tolyl)cyclopropane -carboxylic Acid Derivative (Agonist) Ligand_nucleus Agonist Ligand->Ligand_nucleus enters nucleus PPARg PPARγ Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer binds RXR RXR RXR->Heterodimer binds CoR Co-repressors (e.g., NCoR, SMRT) CoR->Heterodimer dissociates PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Transcription Transcription of Target Genes PPRE->Transcription initiates CoA Co-activators (e.g., PGC-1α, p300) CoA->Heterodimer recruited Metabolic_Effects Regulation of Lipid & Glucose Metabolism Transcription->Metabolic_Effects leads to Ligand_nucleus->PPARg activates

References

Methodological & Application

Application Note: A Detailed Step-by-Step Synthesis Protocol for 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(p-Tolyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial phase-transfer catalyzed cyclopropanation to form the nitrile intermediate, followed by a robust hydrolysis to yield the final carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Properties
p-TolylacetonitrileC₉H₉N131.17Starting material
1,2-DibromoethaneC₂H₄Br₂187.86Reagent
1-(p-Tolyl)cyclopropanecarbonitrileC₁₁H₁₁N157.21Intermediate[1]
This compoundC₁₁H₁₂O₂176.21Final Product[2][3]

Experimental Protocols

This synthesis is performed in two main stages: the formation of the cyclopropane ring via a phase-transfer catalyzed reaction, followed by the hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(p-Tolyl)cyclopropanecarbonitrile

This procedure details the cyclopropanation of p-tolylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.

Materials and Reagents:

  • p-Tolylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-tolylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene (50 mL).

  • Begin stirring the mixture and add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to 60°C.

  • Slowly add 1,2-dibromoethane (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(p-tolyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of 1-(p-Tolyl)cyclopropanecarbonitrile to this compound

This procedure outlines the hydrolysis of the nitrile intermediate to the final carboxylic acid product. This protocol is adapted from a similar procedure for the hydrolysis of cyclopropanenitrile.[4]

Materials and Reagents:

  • 1-(p-Tolyl)cyclopropanecarbonitrile

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol

  • Water (deionized)

  • Diethyl ether

  • Ice

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 1-(p-tolyl)cyclopropanecarbonitrile (1.0 eq) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (3.0 eq) in water (50 mL).

  • Heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and carefully acidify the cold solution to pH 1-2 by the dropwise addition of a pre-chilled 1:1 mixture of concentrated sulfuric acid and water. A precipitate of the carboxylic acid should form.

  • Cool the mixture in the ice bath for a further 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow start Start: p-Tolylacetonitrile reaction1 Phase-Transfer Catalyzed Cyclopropanation (60°C, 4-6h) start->reaction1 reagents1 Reagents: 1,2-Dibromoethane NaOH (50% aq.) TBAB, Toluene reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification (Distillation/Chromatography) workup1->purification1 intermediate Intermediate: 1-(p-Tolyl)cyclopropanecarbonitrile purification1->intermediate reaction2 Hydrolysis (Reflux, 12-18h) intermediate->reaction2 reagents2 Reagents: NaOH, Ethanol/H₂O reagents2->reaction2 workup2 Acidification with H₂SO₄ (pH 1-2) reaction2->workup2 purification2 Recrystallization workup2->purification2 product Final Product: This compound purification2->product

Caption: Synthesis workflow for this compound.

References

Application of 1-(p-Tolyl)cyclopropanecarboxylic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document provides detailed application notes and protocols on the use of 1-(p-Tolyl)cyclopropanecarboxylic acid as a key building block in the synthesis of potent kinase inhibitors, with a focus on Tropomyosin receptor kinase (Trk) and Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. The unique structural motif of the 1-(p-tolyl)cyclopropyl group can impart desirable properties to the final inhibitor, such as improved potency, selectivity, and pharmacokinetic profiles.

Overview of this compound in Kinase Inhibitor Scaffolds

The 1-(p-tolyl)cyclopropyl moiety is an attractive fragment in the design of kinase inhibitors. The cyclopropyl group introduces a three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity by probing deeper into the ATP-binding pocket of kinases. The p-tolyl group provides a handle for further functionalization and can engage in favorable hydrophobic interactions within the kinase domain.

A notable example of a kinase inhibitor class where this scaffold is relevant is in the development of pan-Trk inhibitors for the treatment of chronic pain and cancer. Additionally, the structural features of this compound make it a valuable precursor for the synthesis of Lck inhibitors, such as AMG-47a, which are under investigation for autoimmune diseases.

Targeted Kinase Pathways

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins. Their signaling is crucial for neuronal survival, differentiation, and synaptic plasticity. Aberrant Trk signaling has been implicated in various cancers and chronic pain states. Inhibitors targeting the Trk pathway can block downstream signaling cascades, thereby inhibiting tumor growth and reducing pain perception.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Trk Receptor RAS RAS Trk->RAS Activation PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Pain) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3

Caption: Trk signaling pathway initiated by neurotrophin binding.

Lck Signaling Pathway

Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling. Inhibition of Lck can modulate T-cell activation and is a therapeutic strategy for autoimmune and inflammatory diseases.

Lck_Signaling_Pathway cluster_membrane T-Cell Membrane TCR TCR Lck Lck TCR->Lck Recruitment CD4 CD4 CD4->Lck Antigen Antigen Antigen->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 NFAT NFAT PLCG1->NFAT AP1 AP-1 PLCG1->AP1 NFkB NF-κB PLCG1->NFkB Cytokine Cytokine Production (IL-2) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine

Caption: Lck-mediated T-cell receptor signaling pathway.

Synthesis of Kinase Inhibitors

The general strategy for incorporating this compound into a kinase inhibitor scaffold involves the formation of an amide bond with a suitable amine-containing fragment of the target inhibitor.

General Synthetic Workflow

Synthesis_Workflow Start This compound Activation Activation (e.g., Acyl Chloride Formation) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Amine-containing Inhibitor Fragment Amine->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Purification Purification & Characterization Inhibitor->Purification

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of N-(Aryl)-1-(p-tolyl)cyclopropanecarboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-1-(p-tolyl)cyclopropanecarboxamides, which are key intermediates for various kinase inhibitors.

Step 1: Preparation of 1-(p-Tolyl)cyclopropanecarbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-(p-Tolyl)cyclopropanecarbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling Reaction

  • Dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of the crude 1-(p-Tolyl)cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(Aryl)-1-(p-tolyl)cyclopropanecarboxamide.

Biological Activity Data

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the 1-(p-tolyl)cyclopropylamide moiety.

Table 1: Inhibitory Activity against Trk Kinases

Compound IDTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Trk-Inhibitor-1 583
Trk-Inhibitor-2 12159
Trk-Inhibitor-3 241

Table 2: Inhibitory Activity against Lck and other Kinases

Compound IDLck IC₅₀ (nM)Src IC₅₀ (nM)KDR IC₅₀ (nM)p38α IC₅₀ (nM)
AMG-47a Analog 0.2213
Lck-Inhibitor-2 1.510825

Structure-Activity Relationship (SAR) Summary

The structure-activity relationship studies of kinase inhibitors containing the 1-(p-tolyl)cyclopropylamide scaffold have revealed several key insights for optimizing their potency and selectivity.

SAR_Logic cluster_scaffold 1-(p-Tolyl)cyclopropylamide Scaffold cluster_properties Inhibitor Properties Scaffold Core Scaffold pTolyl p-Tolyl Group Cyclopropyl Cyclopropyl Linker Amide Amide Bond Aryl Aryl Group (R) Potency Potency pTolyl->Potency Hydrophobic Interactions Cyclopropyl->Potency Optimal Geometry Selectivity Selectivity Cyclopropyl->Selectivity 3D Conformation Amide->Potency H-Bonding Aryl->Potency Interactions with Gatekeeper Residue Aryl->Selectivity Target-Specific Interactions PK Pharmacokinetics Aryl->PK Solubility/Permeability

Caption: Key SAR insights for inhibitor optimization.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of this scaffold in developing next-generation therapeutics targeting various kinases. Further optimization of the aryl substitution and exploration of alternative linker strategies are promising avenues for future research.

Application Notes and Protocols for the 1H and 13C NMR Analysis of 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 1-(p-Tolyl)cyclopropanecarboxylic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its rigid cyclopropane core and aromatic tolyl group make it an interesting scaffold for the design of novel compounds. Accurate structural elucidation and purity assessment are critical for its use in research and development, and NMR spectroscopy is the primary analytical technique for this purpose. This document outlines the expected 1H and 13C NMR characteristics and provides a standardized protocol for its analysis.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted 1H and 13C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group, the diastereotopic methylene protons of the cyclopropane ring, the methyl protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'7.20d8.0
H-3', H-5'7.10d8.0
CH₃2.30s-
CH₂ (cyclopropyl)1.65m (AA'BB' system)-
CH₂ (cyclopropyl)1.25m (AA'BB' system)-
COOH12.0 - 10.0br s-

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

The 13C NMR spectrum will display signals for the carboxyl carbon, the aromatic carbons, the quaternary cyclopropyl carbon, the methylene cyclopropyl carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
COOH178.0
C-1'138.0
C-4'137.0
C-3', C-5'129.0
C-2', C-6'128.0
C-135.0
CH₂ (cyclopropyl)18.0
CH₃21.0

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of this compound samples and the acquisition of high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored under an inert atmosphere to minimize water and other impurities.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Ensure the spectrometer is properly tuned and shimmed for the CDCl₃ solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering scheme used for NMR signal assignment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve mix Vortex to Homogenize dissolve->mix setup Spectrometer Setup (Tune & Shim) mix->setup h1_acq Acquire 1H NMR Spectrum setup->h1_acq c13_acq Acquire 13C NMR Spectrum setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration of 1H Signals calibrate->integrate assign Assign Signals to Protons & Carbons calibrate->assign integrate->assign coupling Analyze Coupling Constants assign->coupling interpret Structural Confirmation & Purity Assessment coupling->interpret

Application Notes and Protocols for the Purification of 1-(p-Tolyl)cyclopropanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(p-Tolyl)cyclopropanecarboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for its subsequent use in drug development and other research applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.

Compound Information

The physical and chemical properties of this compound are summarized in the table below. A sharp melting point range close to the literature value is a good indicator of purity.

PropertyValueReference
IUPAC Name1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Melting Point109-114 °C[1]
AppearanceWhite to off-white solid
Solubility (General)Limited in water; soluble in alcohols, ethers, and DMSO.

Table 1: Physicochemical Properties of this compound.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixed solvent system of ethanol and water is effective. The compound is soluble in hot ethanol, and the addition of water, a poor solvent, reduces its solubility and induces crystallization upon cooling.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol outlines the purification of this compound using an ethanol/water solvent system. This method is generally applicable for purifying aromatic carboxylic acids.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring. It is crucial to use the minimum volume of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution into the clean, preheated flask. This step removes the activated charcoal and any insoluble impurities.

  • Inducing Crystallization:

    • Reheat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

    • If persistent turbidity occurs, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the crystallization solvent) to remove any adhering impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified this compound. A sharp melting point range close to the literature value indicates high purity.

    • Calculate the percentage recovery.

Troubleshooting

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or a very impure sample. Reheat the solution to dissolve the oil, add more of the better solvent (ethanol), and allow it to cool more slowly.

  • No crystal formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Low recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize If colored add_water Add Hot Water to Turbidity dissolve->add_water If not colored hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->add_water cool_rt Cool Slowly to Room Temperature add_water->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Ethanol/Water vac_filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-(p-Tolyl)cyclopropanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The presented methodology is based on a high-yield, two-step process involving a rhodium-catalyzed cyclopropanation followed by saponification. Safety considerations for handling hazardous reagents at an industrial scale are also addressed.

Overview of Synthetic Strategy

The recommended large-scale synthesis of this compound involves a two-step reaction sequence starting from commercially available p-methylstyrene and ethyl 2-diazoacetate. The first step is a cyclopropanation reaction catalyzed by dirhodium tetraacetate, which proceeds with high efficiency and selectivity. The resulting ester, ethyl 1-(p-tolyl)cyclopropanecarboxylate, is then saponified using a strong base to yield the desired carboxylic acid. This method has been reported to provide excellent yields, with a continuous-flow modification available for kilogram-scale production, enhancing safety by keeping the concentration of the energetic diazo intermediate low.[1]

Comparative Data of Synthetic Routes

Several methods for the synthesis of this compound have been reported. The following table summarizes the key quantitative data for the recommended route and an alternative method for comparison.

ParameterRhodium-Catalyzed CyclopropanationKnoevenagel Condensation
Starting Materials p-Methylstyrene, Ethyl 2-diazoacetateCyclopropanecarboxylic acid, p-Tolualdehyde
Key Reagents Dirhodium tetraacetate (catalyst)Piperidine (catalyst)
Solvent DichloromethaneToluene
Reaction Temperature 0 °C to room temperatureReflux
Yield (Ester Intermediate) 90-93%[1]Not directly comparable
Yield (Final Product) >95% (from ester)[1]Moderate (not explicitly quantified)
Scalability Demonstrated at kilogram-scale[1]Lab-scale
Key Advantages High yield, high purity, scalableReadily available starting materials
Key Disadvantages Use of expensive catalyst, hazardous diazo compoundLower overall yield, potential side reactions

Experimental Protocols

Safety Precautions

Warning: Ethyl 2-diazoacetate is a potentially explosive and toxic compound. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. For large-scale operations, specialized equipment and containment facilities are necessary. A continuous-flow setup is recommended to minimize the accumulation of large quantities of the diazo compound.

Step 1: Rhodium-Catalyzed Synthesis of Ethyl 1-(p-Tolyl)cyclopropanecarboxylate

This protocol describes the batch synthesis of the intermediate ester.

Reagents and Materials:

  • p-Methylstyrene

  • Ethyl 2-diazoacetate

  • Dirhodium tetraacetate dihydrate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas, inert atmosphere

  • Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel

Procedure:

  • Reactor Setup: A multi-liter, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried under vacuum. The reactor is then purged with nitrogen.

  • Charging the Reactor: The reactor is charged with a solution of p-methylstyrene (1.0 eq) and a catalytic amount of dirhodium tetraacetate dihydrate (0.001-0.01 eq) in anhydrous dichloromethane. The mixture is stirred under a nitrogen atmosphere and cooled to 0 °C using a circulating chiller.

  • Addition of Ethyl 2-diazoacetate: Ethyl 2-diazoacetate (1.1 eq) is dissolved in anhydrous dichloromethane and charged into the dropping funnel. The diazoacetate solution is added dropwise to the stirred reaction mixture over a period of 2-4 hours, maintaining the internal temperature at 0-5 °C. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 1-(p-tolyl)cyclopropanecarboxylate as a colorless to pale yellow oil.

Step 2: Saponification of Ethyl 1-(p-Tolyl)cyclopropanecarboxylate

Reagents and Materials:

  • Ethyl 1-(p-tolyl)cyclopropanecarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Large-scale reaction vessel with overhead stirring and reflux condenser

Procedure:

  • Reaction Setup: A large reaction vessel equipped with an overhead stirrer and a reflux condenser is charged with ethyl 1-(p-tolyl)cyclopropanecarboxylate (1.0 eq) and ethanol.

  • Base Addition: A solution of sodium hydroxide (2.0-3.0 eq) in water is added to the stirred solution of the ester.

  • Saponification: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained for 2-4 hours. The reaction is monitored by TLC or HPLC until the ester is completely consumed.

  • Acidification and Isolation: After cooling to room temperature, the majority of the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., heptane or toluene) to remove any unreacted starting material or non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid.

  • Product Collection and Drying: The precipitated solid, this compound, is collected by filtration. The solid is washed with cold water to remove any inorganic salts and then dried under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white crystalline solid with a melting point in the range of 109-114 °C.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Saponification p_methylstyrene p-Methylstyrene reaction1 Cyclopropanation (DCM, 0 °C) p_methylstyrene->reaction1 diazoacetate Ethyl 2-diazoacetate diazoacetate->reaction1 catalyst Rh2(OAc)4 catalyst->reaction1 ester_intermediate Ethyl 1-(p-Tolyl)cyclopropanecarboxylate reaction1->ester_intermediate reaction2 Saponification (Reflux) ester_intermediate->reaction2 ester_intermediate->reaction2 base NaOH / H2O, EtOH base->reaction2 acidification Acidification (HCl) reaction2->acidification final_product This compound acidification->final_product

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Parameters

Key_Parameters cluster_cyclopropanation Cyclopropanation cluster_saponification Saponification cluster_purification Purification temp1 Low Temperature (0-5 °C) yield1 High Yield & Selectivity temp1->yield1 catalyst_loading Catalyst Loading catalyst_loading->yield1 addition_rate Diazoacetate Addition Rate addition_rate->yield1 safety Safety (Gas Evolution) addition_rate->safety base_equiv Base Equivalents yield1->base_equiv yield2 Complete Conversion base_equiv->yield2 temp2 Reflux Temperature temp2->yield2 reaction_time Reaction Time reaction_time->yield2 crystallization Crystallization (Acid) yield2->crystallization distillation Vacuum Distillation (Ester) purity High Purity (>99%) distillation->purity crystallization->purity

Caption: Key parameter relationships for synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Amide Derivatives from 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of amide derivatives from 1-(p-Tolyl)cyclopropanecarboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the unique structural and conformational properties imparted by the cyclopropane ring, which can influence biological activity.[1][2][3] The protocols outlined below detail standard amide coupling methodologies, offering a strategic approach for the generation of novel chemical entities for drug discovery programs.

Introduction

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5][6] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This document details protocols using common coupling reagents for the synthesis of amide derivatives of this compound.

The cyclopropane moiety is a valuable structural motif in drug design, known to enhance metabolic stability, improve potency, and provide conformational rigidity.[1][2] Derivatives of cyclopropanecarboxylic acids have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][7] These notes provide researchers with the necessary information to synthesize and explore the therapeutic potential of novel 1-(p-Tolyl)cyclopropanecarboxamides.

Data Presentation: Representative Amide Derivatives

Amine MoietyProduct NameYield (%)Melting Point (°C)
m-ToluidineN-(m-Tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide56.4163.9–165.9
Data obtained for the isomeric 2-(p-tolyl)cyclopropane-1-carboxylic acid and is intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the synthesis of amide derivatives of this compound using common amide coupling reagents.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general method for the synthesis of N-substituted 1-(p-tolyl)cyclopropanecarboxamides using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a common and effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Substituted amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) to the reaction mixture and continue to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Visualizations

Synthesis_Workflow reagents This compound + Amine (R-NH2) reaction Amide Coupling Reaction (in Anhydrous Solvent, e.g., DMF) reagents->reaction 1 coupling Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) coupling->reaction 2 workup Aqueous Workup (Acid/Base Washes) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product N-Substituted 1-(p-Tolyl)cyclopropanecarboxamide purification->product 5

Signaling_Pathway_Concept drug_candidate 1-(p-Tolyl)cyclopropanecarboxamide Derivative binding_event Binding / Inhibition drug_candidate->binding_event target_protein Biological Target (e.g., Enzyme, Receptor) target_protein->binding_event downstream_signaling Downstream Signaling Pathway Modulation binding_event->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) downstream_signaling->cellular_response

References

Application Notes and Protocols for 1-(p-Tolyl)cyclopropanecarboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the potential utility of 1-(p-Tolyl)cyclopropanecarboxylic acid in agrochemical research, drawing inferences from the known activities of structurally related cyclopropane-containing molecules. Direct research on the specific agrochemical applications of this compound is limited. The provided protocols and data are for illustrative purposes to guide potential research directions.

Application Notes

This compound is an organic compound featuring a cyclopropane ring, a carboxylic acid group, and a p-tolyl group.[1] While this specific molecule is not a registered agrochemical, its structural motifs are present in known active compounds, suggesting its potential as a scaffold or intermediate in the discovery of novel herbicides and insecticides.

1. Potential as a Herbicide Lead Structure:

Derivatives of cyclopropane carboxylic acids are being explored for their herbicidal properties. For instance, analogues of cyclopropane-1,1-dicarboxylic acid have been shown to target the enzyme ketol-acid reductoisomerase (KARI), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3] Inhibition of this pathway leads to plant death. The unique strained ring structure of the cyclopropane moiety can confer specific binding affinities to target enzymes.[4] The p-tolyl group of this compound can be further functionalized to optimize binding to the active site of herbicidal targets.

2. Potential as an Insecticide Lead Structure:

The cyclopropanecarboxylic acid core is a key component of pyrethroid insecticides.[5] Pyrethroids are synthetic analogues of natural pyrethrins and function by disrupting the voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[1][6][7][8] The acid portion of the pyrethroid molecule is crucial for its insecticidal activity. By modifying the substituents on the cyclopropane ring and the ester linkage, new insecticides with improved efficacy, altered target spectrum, or reduced environmental impact could potentially be developed from a this compound starting point.

Data Presentation

The following tables provide examples of how quantitative data for novel derivatives of this compound could be presented.

Table 1: Illustrative Herbicidal Activity Data

Compound IDModification on p-Tolyl RingTarget WeedIC50 (µM)Crop Safety (Wheat)
T-CPCA-H1-Avena fatua>100No observable effect
T-CPCA-H22-ClAvena fatua52.3Slight stunting
T-CPCA-H32-Cl, 5-FAvena fatua15.8Moderate stunting
T-CPCA-H43-NO2Avena fatua89.1No observable effect
Commercial Herbicide-Avena fatua10.2No observable effect

Table 2: Illustrative Insecticidal Activity Data

Compound IDEster ModificationTarget InsectLC50 (µg/cm²)Knockdown Time (min)
T-CPCA-I1Methyl esterMusca domestica>50>60
T-CPCA-I23-phenoxybenzyl esterMusca domestica12.535
T-CPCA-I3α-cyano-3-phenoxybenzyl esterMusca domestica1.810
Commercial Insecticide-Musca domestica0.55

Experimental Protocols

Protocol 1: Primary Screening of Herbicidal Activity

Objective: To assess the pre-emergent and post-emergent herbicidal activity of this compound derivatives.

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Seeds of target weed species (e.g., lettuce, bentgrass) and a crop species (e.g., wheat, corn).[2]

  • Petri dishes with filter paper or pots with sterile soil

  • Growth chambers with controlled light, temperature, and humidity

  • Surfactant (e.g., Tween 20)

Methodology:

  • Pre-emergent Assay:

    • Place a sterile filter paper in each petri dish and moisten with 5 mL of a test solution containing the compound at various concentrations (e.g., 1, 10, 100 µM). A solvent control and a positive control (commercial herbicide) should be included.

    • Place 20 seeds of the target weed on the filter paper.

    • Seal the petri dishes and place them in a growth chamber.

    • After 7-10 days, measure the germination rate and root and shoot length.

  • Post-emergent Assay:

    • Sow seeds of the target weed and crop in pots containing sterile soil and allow them to grow to the 2-3 leaf stage.

    • Prepare spray solutions of the test compounds at various concentrations with a small amount of surfactant.

    • Spray the seedlings evenly with the test solutions.

    • Return the pots to the growth chamber.

    • After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and determine the biomass of the treated plants.

Protocol 2: Screening for KARI Enzyme Inhibition

Objective: To determine if derivatives of this compound inhibit the KARI enzyme.

Materials:

  • Purified KARI enzyme

  • Substrate: (RS)-2-acetolactate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds

  • Spectrophotometer

Methodology:

  • The KARI enzyme activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Set up a reaction mixture in a cuvette containing the assay buffer, NADPH, and the KARI enzyme.

  • Add the test compound at various concentrations to the cuvette and incubate for a short period.

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Monitor the change in absorbance at 340 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 3: Primary Screening of Insecticidal Activity

Objective: To evaluate the contact and ingestion toxicity of this compound derivatives against a model insect.

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Model insects (e.g., houseflies, mosquitoes, aphids)

  • Filter paper, glass vials, or artificial diet

  • Micro-syringe or spray tower

Methodology:

  • Contact Toxicity (Topical Application):

    • Immobilize the insects (e.g., by chilling).

    • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-syringe.

    • Place the treated insects in a clean container with food and water.

    • Assess mortality at 24 and 48 hours.

  • Ingestion Toxicity (Diet Incorporation):

    • Incorporate the test compounds at various concentrations into an artificial diet.

    • Place a known number of insects in a container with the treated diet.

    • Provide an untreated diet for the control group.

    • Assess mortality and any behavioral changes over several days.

Mandatory Visualization

Agrochemical_Screening_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Synthesis Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic acid derivatives Primary_Screening Primary Screening (Herbicidal/Insecticidal) Synthesis->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Candidate Candidate Selection Lead_Opt->Candidate Field_Trials Field Trials Candidate->Field_Trials Registration Registration Field_Trials->Registration

Caption: Workflow for agrochemical discovery and development.

KARI_Pathway Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (ALS) Pyruvate->Acetolactate_Synthase Acetolactate 2-Acetolactate Acetolactate_Synthase->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate KARI->Dihydroxyisovalerate Valine Valine Dihydroxyisovalerate->Valine Isoleucine Isoleucine Dihydroxyisovalerate->Isoleucine Leucine Leucine Dihydroxyisovalerate->Leucine CPD_Analogue Cyclopropane Derivative (e.g., this compound derivative) CPD_Analogue->KARI Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and the potential target for herbicidal cyclopropane derivatives.

Pyrethroid_MoA cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Repolarization Repolarization (Blocked) Action_Potential->Repolarization Paralysis Paralysis & Death Repolarization->Paralysis Pyrethroid Pyrethroid Insecticide (Cyclopropane Derivative) Pyrethroid->Na_Channel Binds and prevents closure

Caption: Mechanism of action of pyrethroid insecticides on insect neurons.

References

Experimental procedure for the esterification of 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Esterification of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Abstract

This application note provides a detailed protocol for the esterification of this compound, a sterically hindered tertiary carboxylic acid. The Steglich esterification method is employed, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This mild and efficient procedure is well-suited for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[1][2] The protocol details the synthesis of Ethyl 1-(p-Tolyl)cyclopropanecarboxylate, including reagent quantities, reaction conditions, purification steps, and characterization data.

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and functional materials.[3] The synthesis of esters from sterically hindered carboxylic acids, such as this compound, presents a significant challenge. Standard acid-catalyzed methods like Fischer esterification are often slow and require harsh conditions, which can lead to side reactions or decomposition of sensitive substrates.[2][4]

The Steglich esterification, developed by Wolfgang Steglich, offers a mild and effective alternative.[5] The reaction proceeds at room temperature using a carbodiimide coupling agent (DCC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP).[6] This method is particularly advantageous for coupling sterically demanding acids and alcohols, including acid-labile substrates.[7][8] The reaction drives to completion through the formation of a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and easily removed by filtration.[5]

This document provides a comprehensive protocol for the Steglich esterification of this compound with ethanol to yield Ethyl 1-(p-Tolyl)cyclopropanecarboxylate.

Reaction Scheme

The overall reaction is depicted below:

This compound reacts with ethanol in the presence of DCC and catalytic DMAP to produce Ethyl 1-(p-Tolyl)cyclopropanecarboxylate and the byproduct N,N'-dicyclohexylurea (DCU).

Experimental Protocol

Materials and Equipment

Reagents:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Reagent Quantities

The following table summarizes the quantities for a typical reaction scale.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound176.211.00 g5.671.0
Ethanol46.070.39 mL (0.31 g)6.811.2
DCC206.331.29 g6.241.1
DMAP122.170.07 g0.570.1
Dichloromethane (DCM)-30 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.67 mmol), ethanol (0.39 mL, 6.81 mmol), and DMAP (0.07 g, 0.57 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • DCC Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.29 g, 6.24 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes:ethyl acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to isolate the pure ester.[9]

Visualization

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Acid, Alcohol, & DMAP in DCM cooling 2. Cool to 0 °C reactants->cooling dcc_add 3. Add DCC Solution cooling->dcc_add stir 4. Stir at Room Temp (12-18 h) dcc_add->stir filter 5. Filter DCU Byproduct stir->filter wash 6. Aqueous Washes (HCl, NaHCO3, Brine) filter->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Pure Ethyl Ester purify->product G Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea (Active Ester Intermediate) Acid->Intermediate1 + DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Ion (Highly Reactive) Intermediate1->Intermediate2 + DMAP DMAP DMAP (Catalyst) Ester Product Ester (R-COOR') Intermediate2->Ester + Alcohol DCU_protonated Protonated Urea Intermediate2->DCU_protonated - DMAP Alcohol Alcohol (R'-OH) DCU Byproduct (DCU) DCU_protonated->DCU - H+

References

Application Note: Analytical HPLC Method Development for 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(p-Tolyl)cyclopropanecarboxylic acid is a chemical compound with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol .[1][2] Its structure, featuring a cyclopropane ring attached to a carboxylic acid and a p-tolyl group, makes it a subject of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the development of a robust analytical High-Performance Liquid Chromatography (HPLC) method for this compound.

The method development follows a systematic approach, starting with the evaluation of the analyte's physicochemical properties to establish initial chromatographic conditions, followed by optimization of these conditions to achieve the desired separation and peak characteristics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[1][2]
Molecular Weight176.21 g/mol [1][2]
Melting Point109-114°C[1]
SolubilitySparingly soluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols.[1]
UV AbsorbanceThe p-tolyl group suggests UV absorbance in the aromatic region (approx. 254 nm).

Experimental Protocol

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Equipment

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals:

    • This compound reference standard

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • HPLC grade water (H₂O)

    • Formic acid (FA), Trifluoroacetic acid (TFA), or Phosphoric acid (H₃PO₄)

  • Sample Preparation:

    • Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting solvent for dissolving the standard.

    • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent. Further dilute to a working concentration (e.g., 100 µg/mL).

2. HPLC Method Development Workflow

The development process is divided into three main stages: initial screening, method optimization, and final method verification.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Property Assessment (Solubility, UV Spectrum) B Initial Column & Mobile Phase Selection (C18, ACN/H2O, Acid Modifier) A->B C Scouting Gradient Runs B->C D Optimize Mobile Phase (Organic Solvent Ratio, pH) C->D Evaluate Peak Shape & Retention E Optimize Column Temperature D->E F Fine-tune Flow Rate E->F G Final Method Selection F->G Assess Resolution & Analysis Time H Method Validation (Linearity, Accuracy, Precision) G->H

HPLC method development workflow.

3. Step-by-Step Protocol

Step 1: Initial Screening

The goal of this step is to achieve retention of the analyte on the column and obtain a preliminary peak shape.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the p-tolyl chromophore)

  • Gradient Program:

Time (min)%B
010
2090
2590
25.110
3010

Step 2: Method Optimization

Based on the results from the initial screening, the following parameters can be optimized to improve peak shape, resolution, and analysis time.

  • Mobile Phase Composition:

    • Organic Solvent: If peak shape is poor, consider using methanol as an alternative to acetonitrile.

    • Acid Modifier: The type and concentration of the acid can significantly impact peak shape. Compare 0.1% formic acid, 0.05% trifluoroacetic acid, and 0.1% phosphoric acid.

    • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation from any impurities and reduce the run time. A shallower gradient around the elution time of the analyte can improve resolution.

  • Column Temperature:

    • Vary the column temperature (e.g., 25°C, 35°C, 45°C) to assess its effect on retention time and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency but may affect analyte stability.

  • Flow Rate:

    • Adjust the flow rate (e.g., 0.8 mL/min, 1.2 mL/min) to balance analysis time and column efficiency.

4. Data Presentation: Optimization Parameters

The following tables summarize the parameters to be tested during method optimization.

Table 1: Mobile Phase Optimization

ParameterCondition 1Condition 2Condition 3
Organic Solvent AcetonitrileMethanol-
Acid Modifier 0.1% Formic Acid0.05% TFA0.1% H₃PO₄

Table 2: Temperature and Flow Rate Optimization

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 253545
Flow Rate (mL/min) 0.81.01.2

5. Final Recommended Method (Example)

After systematic optimization, a final method can be established. The following is a hypothetical optimized method based on typical results for similar compounds.

Table 3: Final HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm
Gradient Program 30% to 70% B over 15 minutes

Conclusion

This application note provides a comprehensive and systematic protocol for the development of an analytical HPLC method for this compound. By following the outlined workflow, researchers can establish a robust and reliable method suitable for various applications in pharmaceutical development and quality control. The provided tables and workflow diagram serve as a clear guide for the experimental process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(p-Tolyl)cyclopropanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the intramolecular cyclization of γ-halobutyrate precursors. 1. Incomplete reaction. 2. Competing elimination or other side reactions. 3. Ineffective base.1. Extend the reaction time or slightly increase the temperature (e.g., from 50-60°C to reflux), monitoring by TLC or GC. 2. Ensure anhydrous conditions to prevent hydrolysis of the ester and base. 3. Consider using a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF.
Formation of emulsions during aqueous workup. The presence of polymeric byproducts or unreacted starting materials can act as surfactants.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. If emulsions persist, filter the entire mixture through a pad of Celite. 3. Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times[1].
Incomplete hydrolysis of the ester intermediate. 1. Insufficient reaction time or temperature. 2. Inadequate amount of base.1. Ensure the mixture is refluxed for a sufficient period (monitor by TLC until the ester spot disappears). 2. Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
Low yield in dirhodium-catalyzed cyclopropanation. 1. Catalyst deactivation. 2. Impure diazoacetate. 3. Suboptimal reaction temperature.1. Use high-purity, degassed solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Prepare the diazoacetate fresh or purify it by distillation under reduced pressure if necessary. 3. Maintain the recommended reaction temperature (e.g., 0°C) to control the decomposition of the diazo compound[2].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main high-yield routes. The first involves the intramolecular cyclization of a γ-chlorobutyrate intermediate derived from p-tolylacetic acid methyl ester, followed by alkaline hydrolysis. The second, more efficient method is the dirhodium tetra-carboxylate catalyzed cyclopropanation of p-methylstyrene with ethyl 2-diazoacetate, followed by saponification of the resulting ester.[2]

Q2: Which synthetic method generally provides the highest yield?

A2: The dirhodium-catalyzed cyclopropanation of p-methylstyrene with ethyl 2-diazoacetate has been reported to provide the highest overall yield. The cyclopropanation step can achieve yields of up to 93%, and the subsequent alkaline saponification of the ester intermediate proceeds with a yield of over 95%.[2]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, it is crucial to control the reaction conditions carefully. For the intramolecular cyclization method, using a strong, non-nucleophilic base and ensuring anhydrous conditions can reduce side reactions. In the dirhodium-catalyzed reaction, maintaining a low temperature (e.g., 0°C) and performing the reaction under an inert atmosphere will minimize the decomposition of the diazo compound and catalyst deactivation.[2]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. When working with diazo compounds like ethyl 2-diazoacetate, it is important to take precautions as they can be explosive. It is recommended to use them in solution and at low temperatures. Additionally, as with most organic acids, this compound may cause irritation upon contact with skin or eyes, so appropriate personal protective equipment (PPE) should be worn.[2]

Q5: What is the role of phase transfer catalysis in this type of synthesis?

A5: Phase transfer catalysis can be employed in cyclopropanation reactions, particularly in Michael-initiated ring closure (MIRC) reactions.[3] For the synthesis of related cyclopropane structures, a phase transfer catalyst facilitates the reaction between an aqueous phase (containing a base) and an organic phase (containing the substrate), which can improve reaction rates and yields.[4]

Data Presentation: Comparison of Synthetic Methods

Method Starting Materials Key Reagents Ester Yield (%) Acid Yield (%) Overall Yield (%)
Intramolecular Cyclization p-Tolylacetic acid methyl ester, γ-chlorobutyrate sourceSodium methoxide, Sodium hydroxide60-6580~48-52
Dirhodium-Catalyzed Cyclopropanation p-Methylstyrene, Ethyl 2-diazoacetateDirhodium tetra-carboxylate, Sodium hydroxide93>95~88

Experimental Protocols

High-Yield Synthesis via Dirhodium-Catalyzed Cyclopropanation

This protocol is based on a high-yield method reported in the literature[2].

Step 1: Synthesis of Ethyl 1-(p-Tolyl)cyclopropanecarboxylate

  • To a solution of p-methylstyrene (1 equivalent) and dirhodium tetra-carboxylate (0.1-1 mol%) in dichloromethane (DCM) at 0°C under an inert atmosphere, add a solution of ethyl 2-diazoacetate (1.1 equivalents) in DCM dropwise over 2-3 hours.

  • Stir the reaction mixture at 0°C for an additional hour after the addition is complete.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(p-tolyl)cyclopropanecarboxylate (Yield: 93%).[2]

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-(p-tolyl)cyclopropanecarboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether or dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with cold, dilute hydrochloric acid.

  • Extract the product with ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid (Yield: >95%).[2]

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway cluster_0 Method 1: Intramolecular Cyclization cluster_1 Method 2: Dirhodium-Catalyzed Cyclopropanation p_Tolylacetic_ester p-Tolylacetic acid methyl ester gamma_chloro_intermediate γ-Chlorobutyrate intermediate p_Tolylacetic_ester->gamma_chloro_intermediate Alkylation ester_product_1 Methyl 1-(p-Tolyl)cyclopropanecarboxylate gamma_chloro_intermediate->ester_product_1 NaOCH3 (60-65%) acid_product 1-(p-Tolyl)cyclopropanecarboxylic acid ester_product_1->acid_product NaOH, H2O (80%) p_Methylstyrene p-Methylstyrene ester_product_2 Ethyl 1-(p-Tolyl)cyclopropanecarboxylate p_Methylstyrene->ester_product_2 Ethyl 2-diazoacetate Rh2(OAc)4 (93%) acid_product_2 1-(p-Tolyl)cyclopropanecarboxylic acid ester_product_2->acid_product_2 NaOH, H2O (>95%)

Caption: Comparative synthetic pathways to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No check_reagents Check Reagent Purity and Stoichiometry extend_time->check_reagents check_reagents->start Re-run Reaction workup_issue Investigate Workup/ Purification Issues complete->workup_issue emulsion Emulsion Formation? workup_issue->emulsion Yes purification_loss Product Loss During Purification? workup_issue->purification_loss No add_brine Add Brine/ Filter through Celite emulsion->add_brine success Yield Improved add_brine->success optimize_chromatography Optimize Chromatography Conditions purification_loss->optimize_chromatography optimize_chromatography->success

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

Identifying and minimizing byproducts in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help identify and minimize byproducts in your cyclopropanation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cyclopropanation reactions, categorized by the type of reaction.

Simmons-Smith and Furukawa-Modified Cyclopropanation

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the methylation of my starting material, which contains a hydroxyl group. What is happening and how can I prevent it?

Answer: This is a common byproduct in Simmons-Smith type reactions. The organozinc reagent, being electrophilic, can methylate heteroatoms like alcohols.[1]

Troubleshooting:

  • Minimize Excess Reagent: Use a minimal excess of the diiodomethane and zinc reagent.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed.

  • Quenching: Quenching the reaction with pyridine can help by scavenging the Lewis acidic zinc iodide byproduct, which can also contribute to side reactions.[1]

Question 2: My reaction is sluggish, and upon increasing the temperature, I see decomposition of my product and the formation of various unidentified byproducts. What is the likely cause?

Answer: The byproduct zinc iodide (ZnI₂) is a Lewis acid that can catalyze the decomposition or rearrangement of acid-sensitive substrates and products, especially at elevated temperatures.[1]

Troubleshooting:

  • Temperature Control: Maintain the recommended reaction temperature. If the reaction is sluggish, first ensure the activity of the zinc reagent before increasing the temperature.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to neutralize the Lewis acid.

  • Scavenging ZnI₂: For particularly sensitive substrates, adding excess diethylzinc can scavenge the ZnI₂ as it forms.[1]

ParameterCondition ACondition BByproduct Formation
Solvent Diethyl Ether1,2-DichloroethaneBasic solvents like ether can sometimes lead to the formation of methane, ethane, and polymethylene byproducts.[2] Non-coordinating solvents like 1,2-dichloroethane are often preferred.
Temperature Room Temperature40°CIncreased temperature can lead to a higher incidence of Lewis-acid catalyzed decomposition of the product.
Reagent Excess 1.5 equivalents3.0 equivalentsA larger excess of the Simmons-Smith reagent increases the likelihood of heteroatom methylation.[1]

Table 1. Effect of Reaction Conditions on Byproduct Formation in Simmons-Smith Reactions.

Rhodium-Catalyzed Cyclopropanation

Question 3: My desired cyclopropane is formed, but I also isolate a significant amount of a product resulting from C-H insertion into a saturated part of my molecule. How can I improve the selectivity?

Answer: C-H insertion is a common competing reaction in rhodium-catalyzed cyclopropanations, where the carbene intermediate inserts into a carbon-hydrogen bond instead of adding to the double bond. The selectivity is highly dependent on the catalyst, solvent, and substrate.

Troubleshooting:

  • Catalyst Choice: The choice of rhodium catalyst and its ligands is critical. For example, rhodium(II) carboxylates are common, and modifying the carboxylate ligand can influence selectivity. For certain substrates, copper catalysts might minimize C-H insertion byproducts.[3]

  • Substrate Concentration: Increasing the concentration of the alkene can favor the intermolecular cyclopropanation over intramolecular C-H insertion.

  • Slow Addition: Adding the diazo compound slowly to the reaction mixture containing the catalyst and the alkene can help maintain a low concentration of the carbene, which can favor cyclopropanation.

Question 4: I am observing a byproduct with a mass double that of my carbene precursor, especially when the reaction is slow. What is this byproduct and how can I avoid it?

Answer: This is likely a carbene dimerization product (an alkene formed from the coupling of two carbene intermediates). This side reaction is more prevalent at low alkene concentrations or when the alkene is unreactive.

Troubleshooting:

  • Alkene Reactivity: Ensure your alkene is sufficiently reactive. Electron-rich alkenes are generally more reactive towards cyclopropanation.

  • Maintain Low Carbene Concentration: Similar to minimizing C-H insertion, slow addition of the diazo compound is crucial.

  • Catalyst Loading: In some cases, adjusting the catalyst loading can influence the relative rates of cyclopropanation and dimerization.

ParameterCondition ACondition BByproduct Formation
Catalyst Rh₂(OAc)₄Rh₂(esp)₂The choice of catalyst can significantly impact the ratio of cyclopropanation to C-H insertion. For instance, more sterically hindered catalysts may favor cyclopropanation.
Temperature 25°C70°CHigher temperatures can sometimes increase the rate of C-H insertion relative to cyclopropanation.[4]
Diazo Addition Rate Bolus AdditionSlow Syringe Pump AdditionSlow addition minimizes the instantaneous concentration of the carbene, reducing the likelihood of dimerization.

Table 2. Influence of Reaction Parameters on Byproduct Formation in Rhodium-Catalyzed Cyclopropanation.

Cyclopropanation with Diazoalkanes

Question 5: In my cyclopropanation using diazomethane, I am observing a gaseous byproduct and the formation of a product that appears to be a trimer of methylene. What is this and how can it be minimized?

Answer: The byproduct you are observing is likely cyclopropane itself, formed from the cyclotrimerization of methylene. This side reaction can compete with the desired cyclopropanation of your substrate, especially with less reactive alkenes.

Troubleshooting:

  • Substrate Reactivity: This side reaction is more significant with electron-deficient alkenes. If possible, using a more electron-rich alkene will favor the desired reaction.

  • Reaction Conditions: The partitioning between cyclopropanation and methylene cyclotrimerization is dependent on the specific catalytic system and reaction conditions. Optimization of catalyst and temperature may be necessary.

Experimental Protocols: Byproduct Analysis

Accurate identification and quantification of byproducts are crucial for effective troubleshooting.

Protocol 1: GC-MS Analysis of a Cyclopropanation Reaction Mixture

Objective: To identify and quantify the desired product and any volatile byproducts in a crude reaction mixture.

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl for Simmons-Smith reactions).

    • Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and a known amount of an internal standard (e.g., dodecane).

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Carefully transfer the organic layer to a GC vial.

  • GC-MS Parameters (Example for a Simmons-Smith reaction):

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector: Scan range 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Protocol 2: Quantitative NMR (qNMR) Analysis of a Crude Reaction Mixture

Objective: To determine the molar ratio of product to byproducts in a non-volatile reaction mixture.

Procedure:

  • Sample Preparation:

    • Take a representative sample of the crude reaction mixture after workup but before purification.

    • Accurately weigh a specific amount of the crude material.

    • Dissolve the weighed sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the signals of interest.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A value of 30 seconds is often a safe starting point.

    • Pulse Angle: 90°.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for accurate integration).

  • Data Analysis:

    • Integrate a well-resolved signal for the product, a well-resolved signal for a key byproduct, and a signal from the internal standard.

    • Calculate the molar ratio using the following formula: Molar Ratio (Product/Byproduct) = [Integration(Product) / # of Protons(Product)] / [Integration(Byproduct) / # of Protons(Byproduct)]

    • The absolute yield can be calculated by comparing the product integration to the integration of the known amount of the internal standard.

¹H NMR Chemical Shifts for Common Byproducts:

  • Methylated Alcohols (from Simmons-Smith): The O-CH₃ signal will typically appear as a singlet around 3.3-3.8 ppm.

  • C-H Insertion Products (Rhodium-catalyzed): The chemical shifts will be highly dependent on the specific product structure. The proton attached to the carbon bearing the newly formed C-C bond will often show a characteristic shift.

  • Carbene Dimers (e.g., diethyl fumarate/maleate from ethyl diazoacetate): Olefinic protons will appear in the range of 6.0-7.0 ppm.

Visualizing Troubleshooting Workflows

Troubleshooting Low Yield in Cyclopropanation

low_yield_troubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality (Purity, Activity) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_quality->reaction_conditions solvent Evaluate Solvent Choice reaction_conditions->solvent substrate_reactivity Assess Substrate Reactivity solvent->substrate_reactivity atmosphere Ensure Inert Atmosphere substrate_reactivity->atmosphere analysis Analyze Crude Reaction Mixture (GC-MS, NMR) atmosphere->analysis incomplete_conversion Incomplete Conversion? analysis->incomplete_conversion byproducts Byproducts Observed? troubleshoot_byproducts Go to Byproduct Troubleshooting Guide byproducts->troubleshoot_byproducts Yes end Improved Yield byproducts->end No optimize_conditions Re-optimize Conditions (e.g., increase temp/time cautiously) troubleshoot_byproducts->optimize_conditions incomplete_conversion->byproducts No incomplete_conversion->optimize_conditions Yes optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in cyclopropanation reactions.

Byproduct Identification and Minimization Pathway

byproduct_troubleshooting cluster_byproducts Common Byproduct Classes cluster_solutions Minimization Strategies start Byproduct Formation Observed identify Identify Byproduct Structure (GC-MS, NMR, HRMS) start->identify methylation Heteroatom Methylation (e.g., O-Me, N-Me) identify->methylation rearrangement Rearrangement/Decomposition identify->rearrangement ch_insertion C-H Insertion identify->ch_insertion dimerization Carbene Dimerization identify->dimerization sol_methylation Reduce Reagent Stoichiometry Decrease Reaction Time methylation->sol_methylation sol_rearrangement Control Temperature Quench with Base/Pyridine rearrangement->sol_rearrangement sol_ch_insertion Screen Catalysts/Ligands Increase Alkene Concentration ch_insertion->sol_ch_insertion sol_dimerization Slow Diazo Addition Use More Reactive Alkene dimerization->sol_dimerization end Minimized Byproducts Increased Product Purity sol_methylation->end sol_rearrangement->end sol_ch_insertion->end sol_dimerization->end

Caption: A pathway for identifying and minimizing common byproducts in cyclopropanation.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of cyclopropanecarboxylic acids. The information is presented in a question-and-answer format for clarity and ease of use.

Section 1: Troubleshooting Guides

This section is organized by common synthetic methods for preparing cyclopropanecarboxylic acids. Each guide addresses potential problems and offers solutions to optimize your reaction conditions.

Simmons-Smith Cyclopropanation and its Modifications

The Simmons-Smith reaction is a versatile method for converting alkenes to cyclopropanes. However, challenges can arise.

Q1: My Simmons-Smith reaction shows low or no yield. What are the common causes and how can I fix them?

A1: Low or no yield in a Simmons-Smith reaction is a frequent issue. Here are the primary causes and their solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.

  • Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. Use freshly distilled or high-purity diiodomethane.

  • Presence of Moisture: The organozinc reagent is sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Low Substrate Reactivity: Electron-deficient alkenes are less reactive. For these substrates, consider using a more reactive modification of the Simmons-Smith reagent, such as the Furukawa reagent (diethylzinc and diiodomethane).[1]

Q2: I'm observing significant amounts of side products in my Simmons-Smith reaction. What are they and how can I minimize them?

A2: The primary side reaction is the methylation of heteroatoms (e.g., alcohols) in the substrate by the electrophilic zinc carbenoid. This is more prevalent with excess reagent or prolonged reaction times. To minimize this, use a minimal excess of the Simmons-Smith reagent and closely monitor the reaction progress to avoid unnecessarily long reaction times. Another potential side reaction is the formation of sulfur ylides with allylic thioethers, which can undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation. Using an excess of the Simmons-Smith reagent can favor the desired cyclopropanation.[4]

Troubleshooting Workflow: Simmons-Smith Reaction

start Low Yield in Simmons-Smith Reaction inactive_zn Inactive Zinc-Copper Couple? start->inactive_zn impure_ch2i2 Impure Diiodomethane? inactive_zn->impure_ch2i2 No sol_zn Prepare fresh Zn-Cu couple. Use ultrasound. inactive_zn->sol_zn Yes moisture Moisture Present? impure_ch2i2->moisture No sol_ch2i2 Distill or use high-purity CH2I2. impure_ch2i2->sol_ch2i2 Yes low_reactivity Low Substrate Reactivity? moisture->low_reactivity No sol_moisture Dry glassware. Use inert atmosphere. moisture->sol_moisture Yes sol_reactivity Use Furukawa reagent (Et2Zn). low_reactivity->sol_reactivity Yes

Caption: Troubleshooting logic for low yields in Simmons-Smith reactions.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are widely used for the cyclopropanation of electron-deficient alkenes.

Q3: My rhodium-catalyzed cyclopropanation has low conversion. What could be the issue?

A3: A common problem in rhodium-catalyzed cyclopropanations is catalyst deactivation. The highly reactive carbene intermediate can react with the catalyst itself, leading to the formation of inactive species. To troubleshoot this, consider the following:

  • Catalyst Loading: While rhodium catalysts are very active, insufficient loading can lead to incomplete conversion. However, simply increasing the loading might not be cost-effective. Optimization is key.

  • Purity of Reagents: Impurities in the diazo compound or the alkene can act as catalyst poisons. Ensure high purity of all starting materials.

  • Slow Addition: Diazo compounds are highly reactive. Slow addition of the diazo compound to the reaction mixture containing the alkene and catalyst can minimize side reactions, including catalyst deactivation.

Q4: How can I improve the enantioselectivity of my copper-catalyzed cyclopropanation?

A4: The enantioselectivity of copper-catalyzed cyclopropanation is highly dependent on the chiral ligand used. The choice of ligand can significantly influence the stereochemical outcome. For instance, chiral bisoxazoline-based ligands have been shown to be effective in achieving high enantioselectivity in the cyclopropanation of internal olefins with diazomalonates.[5] Experimenting with different classes of chiral ligands and optimizing the reaction conditions (solvent, temperature) are crucial steps.

Table 1: Effect of Chiral Rhodium Catalysts on Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates [6][7]

CatalystAryldiazoacetate SubstituentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Rh₂(R-DOSP)₄H85>95:590
Rh₂(R-DOSP)₄p-OMe75>95:585
Rh₂(S-PTAD)₄p-NO₂98>95:592
Rh₂(R-BNP)₄p-Cl88>95:597
Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acid derivatives, often involving a ring contraction of cyclic α-halo ketones.

Q5: My Favorskii rearrangement is giving a low yield of the desired carboxylic acid. What are the potential reasons?

A5: Low yields in the Favorskii rearrangement can often be attributed to the following factors:

  • Base Selection: The choice of base is critical. For the synthesis of carboxylic acids, hydroxide bases are typically used. If an alkoxide base is used, the corresponding ester will be the major product.[8][9]

  • Enolate Formation: The rearrangement proceeds through an enolate intermediate. For substrates where enolate formation is difficult or impossible (i.e., no α-hydrogens on the side opposite the halogen), the reaction may proceed through a less efficient "quasi-Favorskii" or "pseudo-Favorskii" mechanism, or it may not proceed at all.[8]

  • Reaction Conditions: The reaction often requires heating. Ensure that the temperature and reaction time are optimized for your specific substrate.

  • Side Reactions: For α,α'-dihaloketones, elimination of HX to form α,β-unsaturated carbonyl compounds can be a competing side reaction.[8][9]

Q6: I am performing a Favorskii rearrangement on a cyclic α-halo ketone, but I am not observing the expected ring contraction. Why might this be?

A6: The Favorskii rearrangement of cyclic α-halo ketones is a reliable method for ring contraction.[5][10] If you are not observing this, consider the following:

  • Substrate Structure: Ensure your starting material is indeed a cyclic α-halo ketone with at least one α-hydrogen on the carbon opposite the halogen to allow for enolate formation.

  • Reaction Mechanism: The mechanism involves the formation of a cyclopropanone intermediate which then undergoes nucleophilic attack and ring opening. If this pathway is disfavored due to steric or electronic reasons, alternative reactions may occur.

  • Workup Procedure: The carboxylic acid product is typically formed after acidification of the carboxylate salt generated in the basic reaction mixture. Ensure your workup procedure is appropriate to isolate the desired product.

Logical Flowchart: Favorskii Rearrangement Troubleshooting

start Low Yield in Favorskii Rearrangement base_choice Incorrect Base for Desired Product? start->base_choice enolate_formation Difficulty in Enolate Formation? base_choice->enolate_formation No sol_base Use OH- for acid, OR- for ester, R2N- for amide. base_choice->sol_base Yes side_reactions Competing Side Reactions? enolate_formation->side_reactions No sol_enolate Consider quasi-Favorskii conditions or alternative synthesis. enolate_formation->sol_enolate Yes sol_side Optimize temperature and reaction time. Consider alternative base. side_reactions->sol_side Yes

Caption: Troubleshooting logic for low yields in Favorskii rearrangements.

Section 2: Frequently Asked Questions (FAQs)

Q7: Which method is best for synthesizing a chiral cyclopropanecarboxylic acid?

A7: For enantioselective synthesis, transition metal-catalyzed cyclopropanation using a chiral catalyst is often the method of choice. Rhodium(II) and copper(I) complexes with chiral ligands have demonstrated high levels of enantioselectivity for the cyclopropanation of various alkenes with diazoacetates.[3][7][11] The selection of the specific catalyst and ligand is crucial and often depends on the substrate.

Q8: Can I use the Simmons-Smith reaction for electron-deficient alkenes?

A8: The classic Simmons-Smith reaction is most effective for electron-rich alkenes. For electron-deficient alkenes, the reaction can be sluggish or fail altogether. In these cases, the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, is generally more effective and provides better yields.[1]

Q9: What is the main difference between the Favorskii rearrangement and the quasi-Favorskii rearrangement?

A9: The primary difference lies in the mechanism and the substrate requirements. The standard Favorskii rearrangement requires an α-halo ketone with at least one enolizable α'-hydrogen to form a cyclopropanone intermediate.[8][12] The quasi-Favorskii rearrangement occurs in α-halo ketones that lack an enolizable α'-hydrogen. In this case, the reaction proceeds through a different, semi-benzilic acid type rearrangement mechanism without the formation of a cyclopropanone intermediate.[8]

Q10: How do I purify my cyclopropanecarboxylic acid product?

A10: Purification typically involves an aqueous workup to remove inorganic salts, followed by extraction of the carboxylic acid into an organic solvent. If the product is a solid, recrystallization is a common purification method. For liquid products, distillation under reduced pressure is often employed. The exact procedure will depend on the physical properties of the specific cyclopropanecarboxylic acid and any impurities present.

Section 3: Experimental Protocols

Protocol for Furukawa-Modified Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the cyclopropanation of cinnamyl alcohol using diethylzinc and diiodomethane.

Materials:

  • Cinnamyl alcohol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Furukawa-Modified Simmons-Smith Reaction

start Start dissolve Dissolve allylic alcohol in anhydrous DCM under inert atmosphere. start->dissolve cool_0c Cool to 0 °C. dissolve->cool_0c add_et2zn Add Et2Zn (1.2 eq) dropwise at 0 °C. cool_0c->add_et2zn stir_30min Stir at 0 °C for 30 min. add_et2zn->stir_30min add_ch2i2 Add CH2I2 (1.2 eq) dropwise at 0 °C. stir_30min->add_ch2i2 warm_rt Warm to RT and stir for 12-18 h. add_ch2i2->warm_rt monitor Monitor by TLC. warm_rt->monitor monitor->warm_rt Incomplete workup Quench with sat. NaHCO3 (aq) at 0 °C and extract with DCM. monitor->workup Complete purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Step-by-step workflow for the Furukawa-modified Simmons-Smith reaction.

Protocol for Copper-Catalyzed Enantioselective Cyclopropanation

This protocol outlines a general procedure for the copper-catalyzed cyclopropanation of an alkene with a diazoacetate using a chiral bisoxazoline ligand.

Materials:

  • Alkene

  • Diazoacetate

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral bisoxazoline ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the chiral bisoxazoline ligand (0.1 equivalents) in the anhydrous solvent.

  • Add the copper(I) catalyst (0.1 equivalents) and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the alkene (1.0 equivalent) to the catalyst solution.

  • In a separate flask, prepare a solution of the diazoacetate (1.2 equivalents) in the anhydrous solvent.

  • Add the diazoacetate solution to the reaction mixture dropwise over several hours using a syringe pump.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Favorskii Rearrangement of a Cyclic α-Halo Ketone

This protocol describes the ring contraction of 2-chlorocyclohexanone to cyclopentanecarboxylic acid.

Materials:

  • 2-chlorocyclohexanone

  • Sodium hydroxide

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve sodium hydroxide (2.2 equivalents) in water in a round-bottom flask and cool the solution in an ice bath.

  • Add 2-chlorocyclohexanone (1.0 equivalent) dropwise to the cold sodium hydroxide solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is ~1.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentanecarboxylic acid.

  • The crude product can be further purified by distillation or recrystallization.

References

Removing unreacted starting materials from 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(p-Tolyl)cyclopropanecarboxylic acid. Here, you will find detailed information on methods for removing unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials I need to remove from my crude this compound?

Common synthetic routes to this compound often start from either p-tolylacetic acid derivatives or substituted 2-phenylacetonitrile compounds.[1][2] Therefore, the primary unreacted starting materials you may need to remove are:

  • p-Tolylacetic acid or its esters (e.g., methyl p-tolylacetate)

  • 1-(p-Tolyl)cyclopropanecarbonitrile

  • Reagents used in the cyclopropanation step, such as 1,2-dibromoethane.

Q2: My TLC analysis shows a spot with a similar Rf to my product. How can I confirm if it's an unreacted starting material?

To identify the impurity, you should run co-spot TLC plates. Spot your crude product, the suspected starting material, and a mix of both side-by-side on the same plate. If the impurity spot has the same Rf as the starting material and the mixed spot appears as a single, elongated spot, it is highly likely to be the unreacted starting material.

Q3: I am struggling to separate my product from unreacted p-tolylacetic acid by column chromatography. What can I do?

Separating two carboxylic acids by standard silica gel chromatography can be challenging due to similar polarities. Consider the following modifications:

  • Acidify the mobile phase: Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your eluent system can protonate both carboxylic acids, reducing their interaction with the silica gel and often improving separation.[3]

  • Reversed-phase chromatography: Utilize a C18 reversed-phase column.[4] The difference in hydrophobicity between the p-tolylacetic acid and the more rigid cyclopropane-containing product may allow for a successful separation. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid like trifluoroacetic acid (TFA).[4]

Q4: Can I use a liquid-liquid extraction to remove acidic impurities?

A basic aqueous wash is a highly effective method for removing acidic impurities from a solution containing a desired ester or other neutral compound.[5] However, if both your product and the impurity are carboxylic acids, this technique will not be selective. It is more useful for removing non-acidic starting materials from your acidic product. For instance, if your synthesis started from an ester, you could dissolve the crude product in an organic solvent and wash with an aqueous sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer, leaving the unreacted ester in the organic layer. Acidification of the aqueous layer would then precipitate your purified product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Broad or streaking spots on TLC The carboxylic acid is interacting strongly with the silica gel, possibly in both its protonated and deprotonated forms.Add a small amount (e.g., 1%) of acetic or formic acid to the TLC mobile phase to ensure the carboxylic acid remains protonated and less polar.[3]
Poor separation between product and a more polar impurity The impurity may be a dicarboxylic acid or another highly polar species.Consider using a more polar eluent system in normal-phase chromatography. Alternatively, switch to reversed-phase chromatography where the elution order will be inverted.
Product is not crystallizing The crude product may contain a significant amount of impurities that are inhibiting crystal formation.Attempt to purify the product further using column chromatography before recrystallization. Alternatively, try a different recrystallization solvent or a solvent/anti-solvent system.
Low yield after purification The purification method may not be optimized, leading to product loss.If using column chromatography, ensure proper loading and elution conditions. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Experimental Protocols

Protocol 1: Purification by Acidified Silica Gel Column Chromatography

This method is suitable for separating this compound from less polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Solvent Selection: Determine a suitable recrystallization solvent or solvent pair by testing the solubility of the crude product in small amounts of various solvents.

  • Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
This compoundC₁₁H₁₂O₂176.21Solid
p-Tolylacetic acidC₉H₁₀O₂150.17Solid
1-(p-Tolyl)cyclopropanecarbonitrileC₁₁H₁₁N157.21-

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis Crude->TLC Decision1 Are impurities acidic (e.g., p-tolylacetic acid)? TLC->Decision1 Column Acidified Silica Gel Column Chromatography Decision1->Column Yes Extraction Liquid-Liquid Extraction (vs. non-acidic impurities) Decision1->Extraction No Recrystallization Recrystallization Column->Recrystallization Extraction->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Analysis Final Purity Check (TLC, NMR, etc.) PureProduct->Analysis

References

Technical Support Center: Crystallization of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 1-(p-Tolyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is a white to off-white solid.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[2][3]
Molecular Weight176.21 g/mol [1][3]
Melting Point109-114 °C (crude), up to 172-173 °C (recrystallized)[1][2]
pKa~4.39 (Predicted)[1]

Q2: What are the general solubility characteristics of this compound?

A2: Due to its amphiphilic nature, with both a hydrophilic carboxylic acid group and a hydrophobic p-tolyl group, its solubility varies significantly with the solvent.[2] It demonstrates moderate solubility in polar protic solvents, limited solubility in water, and good solubility in organic solvents like dimethyl sulfoxide (DMSO), alcohols, and ethers.[2]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on available information and the properties of similar aromatic carboxylic acids, a mixed solvent system is often effective. A common recommendation is hot ethyl acetate with the slow addition of hexane as an anti-solvent upon cooling.[2] An ethanol/water mixture can also be employed, particularly for fractional crystallization of enantiopure material.[2]

Q4: How can I improve the purity of my this compound?

A4: A single recrystallization from a suitable solvent system, such as hot ethyl acetate and hexane, can significantly raise the purity.[2] For removal of baseline impurities, an initial acid-base extraction can be performed. Dissolving the crude acid in an aqueous base (like sodium bicarbonate), washing with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid is a standard technique for carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: The compound "oils out" instead of crystallizing.

  • Q: My this compound is forming an oil at the bottom of the flask upon cooling. What's causing this and how can I fix it?

    • A: "Oiling out" typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point, or when significant impurities are present, leading to a melting point depression.

      • Solution 1: Reheat and Add More Solvent: The most common reason is that the solution is too concentrated. Reheat the mixture until the oil redissolves and add a small amount of the primary solvent to decrease the saturation level.

      • Solution 2: Slow Down the Cooling Process: Rapid cooling can shock the solution, favoring oil formation over crystal nucleation and growth. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

      • Solution 3: Change the Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. If using a single solvent, try a solvent pair where the compound is highly soluble in one solvent and poorly soluble in the other (the anti-solvent).

Problem 2: No crystals are forming, even after the solution has cooled.

  • Q: My solution is clear and no crystals have appeared, even after cooling in an ice bath. What should I do?

    • A: This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

      • Solution 1: Induce Crystallization:

        • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

      • Solution 2: Reduce the Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the acid. Then, allow it to cool again.

      • Solution 3: Add an Anti-Solvent: If you are using a single solvent in which the compound is quite soluble, you can slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Problem 3: The crystallization happens too quickly, resulting in fine powder instead of well-defined crystals.

  • Q: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of solution. How can I get better crystals?

    • A: Rapid crystallization often traps impurities and results in a less pure product. The goal is slow, controlled crystal growth.

      • Solution 1: Use More Solvent: The solution is likely too concentrated. Reheat the mixture to redissolve the solid and add more of the primary solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal formation.

      • Solution 2: Slower Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the bench first. You can further slow the cooling by placing the flask in a beaker of warm water and allowing both to cool together.

Problem 4: The yield of recovered crystals is very low.

  • Q: After filtration, I have a very small amount of product. What could have gone wrong?

    • A: Low yield can be due to several factors related to solubility and experimental technique.

      • Possible Cause 1: Using too much solvent. If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.

        • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

      • Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

        • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a small amount of hot solvent to wash any crystals through.

      • Possible Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

        • Solution: Wash the crystals with a minimal amount of ice-cold solvent (the same solvent system used for crystallization).

Data Presentation

Estimated Solubility of this compound in Various Solvents

Disclaimer: The following data is an estimation based on the general solubility characteristics of aromatic carboxylic acids and is intended for illustrative purposes to guide solvent selection. Actual solubility should be determined experimentally.

SolventSolubility at 25 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1~0.5
Hexane~0.2~2.5
Toluene~2.0~25
Ethyl Acetate~15> 50
Ethanol~20> 60
Acetone~25> 60
Dichloromethane~10~40

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Toluene)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of toluene and heat the mixture to boiling with stirring. Continue adding toluene portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold toluene.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise with swirling. Continue adding hexane until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No good_crystals Good Quality Crystals? crystals_form->good_crystals Yes add_more_solvent Reheat & Add More Solvent oiling_out->add_more_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out->induce_crystallization No collect Collect Crystals good_crystals->collect Yes use_more_solvent Reheat & Use More Solvent good_crystals->use_more_solvent No (Powder) end End collect->end add_more_solvent->cool slow_cooling Cool More Slowly slow_cooling->cool reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume add_antisolvent Add Anti-Solvent reduce_volume->add_antisolvent add_antisolvent->cool use_more_solvent->slow_cooling

Caption: Troubleshooting workflow for the crystallization of this compound.

OilingOutSolutions problem Problem: Compound 'Oils Out' cause1 Cause 1: Solution Too Concentrated problem->cause1 cause2 Cause 2: Cooling Too Rapid problem->cause2 cause3 Cause 3: Poor Solvent Choice problem->cause3 solution1 Solution: Reheat and Add More Solvent cause1->solution1 solution2 Solution: Allow for Slow Cooling cause2->solution2 solution3 Solution: Change Solvent System cause3->solution3

Caption: Logical relationships for troubleshooting the "oiling out" phenomenon.

References

Stability of 1-(p-Tolyl)cyclopropanecarboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(p-Tolyl)cyclopropanecarboxylic acid in various solvents. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound exhibits moderate solubility in polar protic solvents. Its solubility is limited in water but is significantly better in organic solvents such as dimethyl sulfoxide (DMSO), alcohols, and ethers.

Q2: Are there any known incompatibilities of this compound with common laboratory solvents?

A2: While specific incompatibility data is limited, care should be taken with highly reactive solvents or under conditions that could promote degradation. Based on the structure, strong oxidizing agents and highly acidic or basic conditions over extended periods at elevated temperatures might lead to degradation.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation mechanisms for cyclopropanecarboxylic acids can include decarboxylation (loss of CO2) under thermal stress, and ring-opening reactions under certain acidic conditions or in the presence of specific catalysts. Oxidative degradation of the carboxylic acid moiety is also a possibility.

Q4: How should I prepare stock solutions of this compound for biological assays?

A4: Due to its good solubility, DMSO is a common choice for preparing high-concentration stock solutions. For aqueous-based assays, it is recommended to prepare a concentrated stock in DMSO and then dilute it serially in the aqueous buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q5: What is the expected stability of this compound in aqueous buffers?

A5: Esters of cyclopropanecarboxylic acid have been reported to exhibit enhanced stability against hydrolysis under both acidic and basic conditions.[1] While this suggests a degree of intrinsic stability for the cyclopropane ring and adjacent carboxyl group, the stability of the free acid in aqueous buffers over time should be experimentally verified, especially if the solution is to be stored for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of the compound in aqueous buffer. The concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of organic co-solvent (e.g., DMSO) is too low.- Increase the percentage of the organic co-solvent if permissible for the experiment. - Prepare a more dilute solution. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.
Loss of compound activity or concentration over time in a prepared solution. The compound may be degrading under the storage conditions (e.g., temperature, light exposure, pH of the solvent).- Store stock solutions at -20°C or -80°C. - Protect solutions from light by using amber vials or wrapping containers in foil. - Perform a stability study in the solvent of interest at the intended storage and experimental conditions. Analyze samples at different time points using a validated analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). These may be degradation products or impurities from the solvent or the compound itself.- Analyze a blank solvent injection to rule out solvent impurities. - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times. - Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.
Inconsistent experimental results between batches. Variability in the purity of the compound or instability of the prepared solutions.- Verify the purity of each new batch of this compound using an appropriate analytical method. - Prepare fresh solutions for each experiment or validate the stability of stock solutions over the intended period of use.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Solvent Condition Time Point % Remaining (Illustrative)
DMSORoom Temperature (25°C)24 hours>99%
DMSO40°C24 hours98%
MethanolRoom Temperature (25°C)24 hours>99%
AcetonitrileRoom Temperature (25°C)24 hours>99%
PBS (pH 7.4) with 1% DMSORoom Temperature (25°C)24 hours95%
0.1 N HCl (aqueous)60°C6 hours90%
0.1 N NaOH (aqueous)60°C6 hours85%
3% H₂O₂ (aqueous)Room Temperature (25°C)24 hours80%

Note: The values in this table are for illustrative purposes only and are intended to demonstrate how stability data can be structured. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is freely soluble (e.g., methanol or acetonitrile).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. At appropriate time intervals, withdraw a sample, dissolve it in the initial solvent, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare samples for HPLC analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Analyze all stressed samples by the developed HPLC method.

  • Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting degradation products.

Visualizations

degradation_pathways parent This compound decarboxylation Decarboxylation Product (p-Tolylcyclopropane) parent->decarboxylation Thermal Stress ring_opening Ring-Opening Products parent->ring_opening Acidic Conditions oxidation Oxidative Degradation Products parent->oxidation Oxidizing Agents (e.g., H₂O₂) hydrolysis_products Hydrolysis Products (under harsh conditions) parent->hydrolysis_products Strong Acid/Base, High Temperature

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_synthesis Synthesis of Bioactive Amide cluster_analysis Analysis and Purification cluster_testing Biological Evaluation start This compound coupling Amide Coupling Reaction (e.g., with HATU, EDCI) start->coupling amine Primary/Secondary Amine amine->coupling product Bioactive Amide Derivative (e.g., Kinase Inhibitor Scaffold) coupling->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification analysis Structural Characterization (NMR, Mass Spectrometry, HPLC) purification->analysis bioassay Biochemical/Cell-based Assays (e.g., Kinase Activity Assay) analysis->bioassay

References

Methods to increase the solubility of 1-(p-Tolyl)cyclopropanecarboxylic acid for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for increasing the solubility of 1-(p-Tolyl)cyclopropanecarboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with a molecular weight of approximately 176.21 g/mol .[1][2] Its structure, containing a hydrophobic p-tolyl group and a hydrophilic carboxylic acid group, results in an amphiphilic nature.[1] Consequently, it has limited solubility in water but demonstrates better solubility in organic solvents such as dimethyl sulfoxide (DMSO), alcohols, and ethers.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This is a common issue for poorly soluble compounds. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final mixed-solvent system, leading to precipitation. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In solutions with a pH above its acid dissociation constant (pKa), the carboxylic acid group will deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion. The pKa of a typical carboxylic acid is in the range of 4-5.[3] Thus, increasing the pH of the aqueous buffer will generally increase the compound's solubility.

Q4: What are co-solvents and how can they improve solubility for my assay?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[4] They work by reducing the overall polarity of the solvent system. Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycol 400 (PEG 400). It is crucial to use the lowest effective concentration to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.

Q5: What are cyclodextrins and can they be used to solubilize this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[5][6] This complex has a water-soluble exterior, which increases the apparent aqueous solubility of the guest compound.[5] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used for this purpose.[5]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Compound precipitates upon dilution in aqueous buffer. Exceeded solubility limit in the final buffer composition.1. Lower the final concentration of the compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your assay (typically <1% v/v). 3. Increase the pH of the final assay buffer. 4. Use a solubility-enhancing excipient like cyclodextrin.
Inconsistent results between experiments. Incomplete dissolution or precipitation during the experiment.1. Ensure the stock solution is fully dissolved before use. Gentle warming or sonication may help. 2. Visually inspect for any precipitation before and during the assay. 3. Prepare fresh dilutions for each experiment.
Observed cellular toxicity or assay interference. The concentration of the organic co-solvent is too high.1. Reduce the final concentration of the co-solvent to the lowest possible level that maintains solubility. For many cell lines, DMSO should be kept below 1% or even 0.5%.[7][8] 2. Include a vehicle control (buffer with the same co-solvent concentration) in your experiments to account for solvent effects. 3. Consider alternative solubilization methods like pH adjustment or cyclodextrins.
Difficulty dissolving the compound in the initial organic solvent. The compound may require more energy to dissolve.1. Vortex the solution extensively. 2. Gently warm the solution (e.g., in a 37°C water bath). 3. Use a bath sonicator to aid dissolution.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterLow / LimitedThe hydrophobic para-tolyl group limits aqueous solubility.[1]
Aqueous Buffers (pH < 4)LowAt pH values below the pKa, the compound is in its less soluble, protonated form.
Aqueous Buffers (pH > 6)IncreasedAt pH values above the pKa, the compound deprotonates to a more soluble anion.
Dimethyl Sulfoxide (DMSO)SolubleA common organic solvent for creating high-concentration stock solutions.[1]
EthanolSolubleAnother suitable organic solvent for stock solutions.[1]
MethanolSolubleGenerally provides good solvation for carboxylic acids.[1]

Table 2: Recommended Starting Concentrations of Co-solvents for In Vitro Assays

Co-solventTypical Final Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
DMSO0.1% - 0.5%< 1.0% - 2.5%Can cause cellular toxicity at higher concentrations.[9] Always include a vehicle control.
Ethanol0.1% - 1.0%< 5.0%Evaporation can be an issue. Ensure proper sealing of stock solutions.[4][9]
PEG 4000.5% - 2.0%Varies by cell typeGenerally considered less toxic than DMSO or ethanol.[4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Buffer Preparation : Prepare a series of biologically compatible buffers (e.g., phosphate or TRIS) with a range of pH values, such as 6.0, 7.0, 7.4, and 8.0.

  • Stock Solution : Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution : Create a dilution series from your stock solution directly into the different pH buffers.

  • Equilibration : Allow the solutions to equilibrate for at least one hour at the assay temperature.

  • Observation : Visually inspect for any signs of precipitation.

  • Quantification (Optional) : To determine the exact solubility, centrifuge the samples to pellet any undissolved compound. Filter the supernatant through a 0.22 µm filter and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Solubility Enhancement
  • Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Intermediate Dilutions : Prepare intermediate dilutions of the stock solution in 100% DMSO.

  • Final Dilution : Add a small volume of the intermediate dilution to your aqueous assay buffer to reach the desired final compound concentration. Ensure the final DMSO concentration is as low as possible (e.g., ≤ 0.5% v/v).

  • Mixing : Mix thoroughly by vortexing immediately after adding the stock to the buffer to minimize localized high concentrations that can cause precipitation.

  • Vehicle Control : Prepare a vehicle control containing the same final concentration of DMSO in the assay buffer but without the compound.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Solution Preparation : Prepare aqueous solutions of a suitable cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your assay buffer.

  • Addition of Compound : Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration : Stir the mixtures vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complex formation and to reach equilibrium.

  • Separation : Centrifuge the samples at high speed to pellet the undissolved compound.

  • Filtration and Analysis : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate via a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement. This creates a "solubility isotherm" to identify the optimal cyclodextrin concentration.[10]

Visualizations

experimental_workflow cluster_start Initial Steps cluster_methods Solubilization Strategies cluster_end Outcome start Start: Insoluble Compound in Aqueous Buffer prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock ph_adjust Method 1: pH Adjustment (Increase buffer pH > pKa) prep_stock->ph_adjust Dilute stock in high pH buffer cosolvent Method 2: Co-solvent (Maintain minimal % organic solvent) prep_stock->cosolvent Dilute stock in buffer cyclodextrin Method 3: Cyclodextrin (Form inclusion complex) prep_stock->cyclodextrin Equilibrate compound with CD solution end_goal Goal: Soluble Compound in Assay Buffer ph_adjust->end_goal cosolvent->end_goal cyclodextrin->end_goal

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_logic start Compound precipitates in aqueous assay buffer q_toxic Is the assay cell-based? start->q_toxic check_cosolvent Is co-solvent conc. > 1%? q_toxic->check_cosolvent Yes try_ph Increase buffer pH q_toxic->try_ph No ans_toxic_yes Yes ans_toxic_no No reduce_cosolvent Reduce co-solvent concentration check_cosolvent->reduce_cosolvent Yes check_cosolvent->try_ph No ans_cosolvent_yes Yes ans_cosolvent_no No reduce_cosolvent->try_ph try_cd Use cyclodextrins try_ph->try_cd

Caption: Decision tree for troubleshooting precipitation issues.

References

Preventing ring-opening of 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended ring-opening of 1-(p-Tolyl)cyclopropanecarboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the ring-opening of this compound?

A1: The cyclopropane ring in this compound is susceptible to opening due to its inherent ring strain[1]. The primary factors that can induce ring-opening include:

  • Strong Acids: Both Brønsted and Lewis acids can catalyze the cleavage of the cyclopropane ring. The presence of the electron-donating p-tolyl group can make the molecule more susceptible to acid-catalyzed ring-opening.

  • Certain Electrophiles and Nucleophiles: Strong electrophilic reagents and some nucleophiles, under specific conditions, can react with the cyclopropane ring, leading to its cleavage.

  • Radical Initiators: Radical reactions can also lead to the opening of the cyclopropane ring.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store it away from incompatible materials, particularly strong oxidizing agents.

Q3: How stable is the cyclopropane ring in this compound under typical reaction conditions for forming amides or esters?

A3: While specific quantitative stability data under various pH conditions is limited for the carboxylic acid itself, studies on related cyclopropanecarboxylic acid esters have shown substantial stability under both acidic and basic hydrolytic conditions[2]. This suggests that the cyclopropane ring possesses a degree of inherent stability when adjacent to a carbonyl group. However, it is crucial to select coupling reagents and reaction conditions that are mild and do not promote ring-opening. For instance, in amide coupling, using carbodiimide reagents with activators at or below room temperature is generally considered safe. For esterification, milder methods are preferable to the high temperatures and strong acid catalysts used in traditional Fischer esterification[3][4][5][6].

Troubleshooting Guides

Issue 1: Ring-opening observed during amide coupling reactions.

Symptoms:

  • Appearance of unexpected byproducts in NMR or LC-MS analysis.

  • Low yield of the desired amide product.

  • Mass spectra indicating products with a molecular weight corresponding to a ring-opened structure.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of strong acid catalysts or additives. Avoid the use of strong acid catalysts. Opt for milder coupling additives like HOBt or HOAt.
High reaction temperatures. Perform the coupling reaction at room temperature or below (0 °C). Avoid prolonged heating.
Harsh activation of the carboxylic acid. Instead of converting the carboxylic acid to a highly reactive acid chloride, use in-situ coupling reagents like EDC, DCC, or HATU.

Experimental Protocol: General Amide Coupling Procedure to Minimize Ring-Opening

  • Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Add a coupling additive such as HOBt (1-1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC, 1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous work-up and purification.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants This compound Amine HOBt Solvent Aprotic Solvent (DMF or DCM) Reactants->Solvent Dissolve Cooling Cool to 0 °C Solvent->Cooling Coupling Add Coupling Reagent (e.g., EDC) Cooling->Coupling Stirring Stir at 0 °C to RT Coupling->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Purification Aqueous Work-up & Purification Monitoring->Purification Product Desired Amide Purification->Product Esterification_Workflow Start Start Dissolve_Reactants Dissolve Acid, Alcohol, & DMAP in DCM Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Coupling_Reagent Add DCC or EDC Cool->Add_Coupling_Reagent React Stir at 0 °C to RT Add_Coupling_Reagent->React Filter Filter Urea Byproduct React->Filter Workup Aqueous Work-up Filter->Workup Purify Column Chromatography Workup->Purify End Desired Ester Purify->End

References

Catalyst selection and optimization for the synthesis of arylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the catalytic synthesis of arylcyclopropanes. Here you will find troubleshooting guidance for frequent experimental issues, detailed experimental protocols, and comparative data to aid in catalyst selection and optimization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during arylcyclopropane synthesis experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Catalyst Activity: The catalyst may be inactive or may have decomposed.

      • Solution: Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive.[2] Use a freshly opened bottle of catalyst or purify the existing stock. It may be necessary to screen different catalysts, as some are more robust than others. For instance, while rhodium(II) carboxylates are common, cobalt(II) complexes with chiral porphyrin ligands have also proven effective and may offer different stability profiles.[3][4]

    • Reagent Quality: Impurities in substrates, solvents, or the diazo compound can inhibit the catalyst.

      • Solution: Use high-purity, anhydrous solvents and freshly prepared or purified reagents.[2][5] Diazo compounds, in particular, can be unstable, and their purity should be checked before use.

    • Reaction Conditions: The reaction temperature and time may not be optimal.

      • Solution: While room temperature is often a good starting point, some catalysts require higher temperatures to be effective. Conversely, lower temperatures can sometimes improve stability and selectivity.[5] Monitor the reaction over time by TLC or GC to determine the optimal reaction duration.

    • Substrate Reactivity: Electron-deficient or sterically hindered alkenes can be less reactive.

      • Solution: For less reactive alkenes, consider using a more reactive carbene source or a more active catalyst system.[2] Increasing the concentration of the alkene relative to the diazo compound can also favor the desired reaction.

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

  • Question: I am obtaining a mixture of diastereomers and the selectivity for the desired isomer is low. How can I improve the diastereoselectivity of my reaction?

  • Answer: Diastereoselectivity in cyclopropanation is highly influenced by the catalyst system and reaction conditions.

    • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands are primary determinants of stereoselectivity.

      • Solution: Screening a variety of catalysts with different ligands is crucial. For rhodium-catalyzed reactions, bulky ligands on the catalyst can enhance facial selectivity.[6][7] For example, dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point, but catalysts with more sterically demanding carboxylate or carboxamidate ligands often provide higher diastereoselectivity.[7] Computational studies have shown that steric interactions between the substrate and the ligand system can disfavor the formation of one diastereomer.[8]

    • Solvent Effects: The solvent can influence the geometry of the transition state.

      • Solution: A screening of solvents with varying polarities should be conducted. Non-coordinating solvents like dichloromethane or chloroform are often good choices, but in some cases, other solvents may be beneficial.[5][9]

    • Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity.

      • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.[5]

    • Carbene Precursor: The structure of the diazo compound can impact stereoselectivity.

      • Solution: Increasing the steric bulk of the ester group in the diazoacetate, for example, can lead to higher trans selectivity in the resulting cyclopropane.[7]

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products, such as the dimer of the diazo compound. How can I minimize these unwanted reactions?

  • Answer: The formation of side products often competes with the desired cyclopropanation.

    • Diazo Compound Dimerization: This is a common side reaction, especially at higher concentrations of the diazo compound.

      • Solution: The most effective method to prevent dimerization is the slow, controlled addition of the diazo compound to the reaction mixture containing the catalyst and the alkene. This can be achieved using a syringe pump over several hours. Cobalt-porphyrin based systems have been shown to minimize this side reaction.[3][4]

    • C-H Insertion: The carbene intermediate can insert into C-H bonds of the solvent or substrate.

      • Solution: Choose a solvent that is less prone to C-H insertion, such as dichloromethane or chloroform.[5] Intramolecular C-H insertion can be a competing reaction depending on the substrate structure; careful catalyst selection can sometimes mitigate this.

    • Alkene Polymerization: Some alkenes, particularly styrenes, can polymerize under the reaction conditions.

      • Solution: Ensure the reaction conditions are not overly acidic or basic. Slow addition of the diazo compound can also help to keep the concentration of reactive intermediates low, thus reducing the likelihood of polymerization.[5]

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems in the synthesis of arylcyclopropanes. This data is intended to provide a baseline for comparison and aid in the initial selection of a catalyst.

Table 1: Comparison of Rhodium(II) Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystLigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Rh₂(OAc)₄AcetateCH₂Cl₂258575:25
Rh₂(OPiv)₄PivalateCH₂Cl₂259085:15
Rh₂(esp)₂EspiloyCH₂Cl₂2595>98:2

Data is representative and may vary based on specific substrate and reaction conditions.

Table 2: Effect of Solvent on Diastereoselectivity for Rh₂(OAc)₄-Catalyzed Cyclopropanation

SolventDielectric ConstantYield (%)Diastereomeric Ratio (trans:cis)
Hexane1.888270:30
Dichloromethane8.938575:25
Acetonitrile37.57560:40

Data is representative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Cyclopropanation of Styrene

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[2] Solvents should be anhydrous.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (0.1-1 mol%). Dissolve the catalyst in the chosen anhydrous solvent (e.g., dichloromethane).

  • Addition of Alkene: Add the styrene derivative (1.0 equivalent) to the flask.

  • Addition of Diazo Compound: Prepare a solution of the ethyl diazoacetate (1.1 equivalents) in the same anhydrous solvent. Using a syringe pump, add the diazoacetate solution to the reaction mixture dropwise over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylcyclopropane.[10]

Visualizing the Workflow

Catalyst Selection and Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for arylcyclopropane synthesis.

Catalyst_Optimization_Workflow cluster_start Initial Assessment cluster_screening Catalyst & Condition Screening cluster_optimization Optimization Loop cluster_end Finalization Start Define Target Arylcyclopropane (Stereochemistry, Functional Groups) Catalyst_Selection Select Initial Catalyst(s) (e.g., Rh₂(OAc)₄, Co(II)-Porphyrin) Start->Catalyst_Selection Reaction_Setup Initial Reaction Setup (Standard Conditions: RT, CH₂Cl₂) Catalyst_Selection->Reaction_Setup Analysis1 Analyze Results (Yield, Diastereoselectivity) Reaction_Setup->Analysis1 Low_Yield Troubleshoot Low Yield - Check Reagent Purity - Vary Temperature - Screen Other Catalysts Analysis1->Low_Yield Low Yield? Poor_Selectivity Troubleshoot Poor Selectivity - Screen Ligands - Screen Solvents - Lower Temperature Analysis1->Poor_Selectivity Poor Selectivity? Side_Products Minimize Side Products - Slow Diazo Addition - Adjust Concentrations Analysis1->Side_Products Side Products? Optimized_Protocol Optimized Protocol Analysis1->Optimized_Protocol Acceptable? Yes Analysis2 Re-analyze Results Low_Yield->Analysis2 Poor_Selectivity->Analysis2 Side_Products->Analysis2 Analysis2->Low_Yield Iterate Analysis2->Optimized_Protocol Acceptable? Yes

Caption: A workflow for catalyst selection and optimization in arylcyclopropane synthesis.

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 1-(p-Tolyl)cyclopropanecarboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-(p-Tolyl)cyclopropanecarboxylic acid, alongside two structurally related analogs: 1-phenylcyclopropanecarboxylic acid and the parent cyclopropanecarboxylic acid. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the identification and characterization of compounds featuring the cyclopropane motif.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs, recorded in deuterated chloroform (CDCl₃). These tables facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), providing insights into the electronic and structural effects of the aryl and methyl substituents on the cyclopropane ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Ar-H7.25d8.02H
Ar-H7.12d8.02H
Ar-CH₃2.34s-3H
Cyclopropane-H (CH₂)1.68 - 1.62m-2H
Cyclopropane-H (CH₂)1.25 - 1.19m-2H
COOH11.5 (broad)s-1H
1-Phenylcyclopropanecarboxylic acid Ar-H7.40 - 7.25m-5H
Cyclopropane-H (CH₂)1.73 - 1.67m-2H
Cyclopropane-H (CH₂)1.30 - 1.24m-2H
COOH11.0 (broad)s-1H
Cyclopropanecarboxylic acid [1]COOH12.096s-1H
Cyclopropane-H (CH)2.768m-1H
Cyclopropane-H (CH₂)1.91m-2H
Cyclopropane-H (CH₂)1.716m-2H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O181.5
Ar-C (quaternary)139.1
Ar-C (quaternary)136.9
Ar-CH129.2
Ar-CH128.8
Cyclopropane-C (quat.)30.5
Ar-CH₃21.0
Cyclopropane-CH₂17.5
1-Phenylcyclopropanecarboxylic acid C=O181.8
Ar-C (quaternary)142.2
Ar-CH128.5
Ar-CH128.4
Ar-CH127.2
Cyclopropane-C (quat.)30.7
Cyclopropane-CH₂17.6
Cyclopropanecarboxylic acid C=O180.4
Cyclopropane-CH13.5
Cyclopropane-CH₂9.0

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, consistent with standard laboratory practices.

1. Sample Preparation:

  • Analyte: 5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Procedure: The accurately weighed sample is dissolved in the deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Structural Assignment and Workflow

The assignment of NMR signals to specific atoms within a molecule is a critical step in structure elucidation. The following diagram illustrates the workflow for assigning the NMR signals of this compound.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(p-Tolyl)cyclopropanecarboxylic acid against its structural analogs, offering valuable insights for compound identification and characterization.

This comparison leverages established fragmentation principles of carboxylic acids, aromatic systems, and strained ring structures to forecast the mass spectrum of the title compound. By juxtaposing this prediction with the known fragmentation of p-Toluic acid and Cyclopropanecarboxylic acid, researchers can gain a deeper understanding of how each structural moiety influences the overall fragmentation cascade.

Predicted and Known Fragmentation Patterns: A Tabular Comparison

The following table summarizes the predicted major fragment ions for this compound and compares them with the experimentally observed fragments for p-Toluic acid and Cyclopropanecarboxylic acid. This quantitative data provides a clear framework for identifying the title compound and distinguishing it from its substructures.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) and Proposed Structures
This compound 176 (Predicted)161 : [M - CH3]+, Loss of methyl radical from the tolyl group.159 : [M - OH]+, Loss of hydroxyl radical from the carboxylic acid.131 : [M - COOH]+, Loss of the carboxyl group, forming a p-tolylcyclopropyl cation.119 : [C9H11]+, Tropylium-like ion formed from rearrangement and fragmentation of the tolyl group.91 : [C7H7]+, Tropylium ion, a characteristic fragment of toluene derivatives.45 : [COOH]+, Carboxyl cation.
p-Toluic acid 136119 : [M - OH]+, Loss of hydroxyl radical, often the base peak.91 : [M - COOH]+, Loss of the carboxyl group to form the tropylium ion.
Cyclopropanecarboxylic acid 8669 : [M - OH]+, Loss of hydroxyl radical.41 : [C3H5]+, Cyclopropyl cation.

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to follow several key pathways, as illustrated in the diagram below. The initial ionization event will generate a molecular ion at m/z 176. Subsequent fragmentation is driven by the relative stabilities of the resulting cations and neutral losses.

fragmentation_pathway M This compound (m/z = 176) frag1 [M - OH]+ (m/z = 159) M->frag1 - OH frag2 [M - COOH]+ (m/z = 131) M->frag2 - COOH frag4 [COOH]+ (m/z = 45) M->frag4 Charge retention on carboxyl frag3 Tropylium ion (m/z = 91) frag2->frag3 - C3H4

Caption: Predicted fragmentation pathway of this compound.

The stability of the aromatic ring and the lability of the carboxylic acid protons are key drivers of the fragmentation process. The loss of the hydroxyl radical to form a stable acylium ion at m/z 159 is a highly probable event. Similarly, the cleavage of the bond between the cyclopropane ring and the carboxyl group can lead to the formation of a p-tolylcyclopropyl cation at m/z 131. Further fragmentation of this ion can produce the highly stable tropylium ion at m/z 91, a hallmark of toluene-containing compounds.

Experimental Protocols

While a specific experimental protocol for this compound is not available in the public domain, a general procedure for analyzing aromatic carboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol can be adapted by researchers for the analysis of the title compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If the compound has low volatility, derivatization may be necessary. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to increase volatility.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250-280°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/minute to a final temperature of 250-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230-250°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

The workflow for a typical GC-MS experiment is depicted in the following diagram:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent derivatize Derivatize (optional) dissolve->derivatize injection Injection derivatize->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum detection->spectrum interpretation Fragmentation Analysis spectrum->interpretation

Caption: General workflow for GC-MS analysis of a carboxylic acid.

By following this generalized protocol and comparing the resulting mass spectrum with the predicted fragmentation pattern and the spectra of the reference compounds, researchers can confidently identify and characterize this compound. This guide serves as a valuable resource for navigating the complexities of mass spectral interpretation in the pursuit of novel drug discovery and development.

Purity Analysis of 1-(p-Tolyl)cyclopropanecarboxylic Acid: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for the purity analysis of 1-(p-Tolyl)cyclopropanecarboxylic acid. This compound, and others in its class, are of interest in medicinal chemistry and materials science.[1] Accurate purity assessment is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This guide presents detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical method for your research and development needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The presence of a chromophore in the tolyl group allows for sensitive detection by UV absorbance.

Experimental Protocol: A Proposed HPLC-UV Method

Based on established methods for similar aromatic carboxylic acids, the following protocol is proposed for the purity analysis of this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid (to suppress ionization)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 230 nm (wavelength of maximum absorbance for the p-tolyl group)
Standard Preparation A stock solution of this compound reference standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
Sample Preparation The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.
Expected Performance Characteristics

The following table summarizes the expected performance of the proposed HPLC-UV method based on typical validation parameters for similar analytical methods.

Performance ParameterExpected Value
Linearity (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Potential Impurities

The synthesis of this compound may involve the reaction of p-tolylacetonitrile with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis.[2] Therefore, potential impurities that the HPLC-UV method should be able to separate include:

  • Starting materials: p-tolylacetonitrile, 1,2-dibromoethane

  • Intermediates: 1-(p-Tolyl)cyclopropanecarbonitrile

  • Byproducts: Compounds arising from side reactions or incomplete hydrolysis.

The specificity of the HPLC method is crucial to ensure that these impurities are well-separated from the main peak of this compound.

Alternative Analytical Techniques

While HPLC-UV is a robust method, other techniques can be employed for the purity analysis of this compound, each with its own advantages and disadvantages.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] For carboxylic acids like this compound, which have high boiling points and are prone to thermal degradation, direct analysis by GC can be challenging.[4]

Key Considerations for GC Analysis:

  • Derivatization: To increase volatility and thermal stability, derivatization of the carboxylic acid group is typically required. Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl halides). This additional sample preparation step can introduce variability and potential for errors.

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5) is usually suitable for the analysis of the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is commonly used and provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be coupled with GC for definitive peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities at very low levels.

Key Advantages of LC-MS:

  • High Sensitivity and Selectivity: LC-MS offers significantly lower detection and quantification limits compared to HPLC-UV. It can provide structural information about unknown impurities through fragmentation analysis (MS/MS).[5][6]

  • No Derivatization Required: Similar to HPLC-UV, direct analysis of this compound is possible without the need for derivatization.

  • Matrix Effect: While powerful, LC-MS can be susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[7]

Comparative Analysis of Methods

FeatureHPLC-UVGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by FID or MS.Separation based on polarity, detection by mass-to-charge ratio.
Applicability Excellent for non-volatile, UV-active compounds.Suitable for volatile or semi-volatile, thermally stable compounds. Derivatization often needed for carboxylic acids.Wide applicability, especially for trace analysis and identification of unknowns.
Sensitivity GoodGood (with FID) to Excellent (with MS)Excellent
Selectivity GoodGood to ExcellentExcellent
Sample Preparation Simple dissolution and filtration.Can be complex, often requires derivatization.Simple dissolution and filtration.
Cost (Instrument) ModerateLow to ModerateHigh
Cost (Operational) LowLowHigh
Complexity LowModerateHigh

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end Report Results calculate->end

Caption: Experimental workflow for the purity analysis of this compound using HPLC-UV.

Method_Selection cluster_alternatives start Analytical Goal q1 Routine Purity Assay? start->q1 q2 Identify Unknown Impurities? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Trace Level Quantification? q2->q3 No lcms LC-MS q2->lcms Yes q3->hplc No q3->lcms Yes gc GC with Derivatization

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

A Comparative Guide to the Biological Activity of 1-(p-Tolyl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1-(p-Tolyl)cyclopropanecarboxylic acid and its structurally related analogs. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a side-by-side look at the antimicrobial and anti-inflammatory properties of these compounds, along with insights into their potential mechanisms of action. The data is compiled from various studies to facilitate an objective evaluation of their therapeutic potential.

Introduction

Cyclopropane rings are intriguing structural motifs in medicinal chemistry, known for conferring unique conformational rigidity and metabolic stability to molecules.[1] Compounds incorporating a cyclopropane moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and metabolic modulatory effects.[2][3] this compound, with its distinct combination of a cyclopropane ring, a carboxylic acid group, and a p-tolyl substituent, serves as a valuable scaffold for the development of novel therapeutic agents. This guide explores the biological activities of this parent compound and its derivatives, providing available quantitative data and detailed experimental protocols for key assays.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of amide derivatives of cyclopropanecarboxylic acids. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-aryl-2-(substituted phenyl)cyclopropane-1-carboxamide analogs against various microbial strains. The data is extracted from a study by Zhang et al. (2024).[4]

Table 1: Antimicrobial Activity (MIC80, μg/mL) of 1-(p-Tolyl)cyclopropanecarboxamide Analogs [4]

Compound IDR1R2Staphylococcus aureusEscherichia coliCandida albicans
F5 H2-Bromophenyl64>12832
F6 H2-Bromophenyl>128>12864
F14 p-TolylH>128>128128
F16 p-Tolylo-Tolyl>128>12864
Fluconazole ----2
Ciprofloxacin --≤0.5≤0.25-

Note: MIC80 represents the minimum concentration required to inhibit 80% of microbial growth.

The results suggest that certain amide derivatives of cyclopropanecarboxylic acid exhibit moderate antifungal activity against Candida albicans and some antibacterial activity against Staphylococcus aureus.[4] For instance, compound F5 showed notable activity against both S. aureus and C. albicans.[4] The nature and position of the substituent on the phenyl ring appear to play a significant role in the antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The following table would be used to present comparative data if it were available.

Table 2: Comparative Anti-inflammatory Activity of this compound and Analogs

CompoundDose (mg/kg)Inhibition of Edema (%)IC50 (μM)
This compound Data not availableData not availableData not available
Analog 1 Data not availableData not availableData not available
Analog 2 Data not availableData not availableData not available
Indomethacin (Reference) Data not availableData not availableData not available

Potential Mechanism of Action: PPARα Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[6][7] Specifically, PPARα is a key regulator of fatty acid oxidation, and its activation is a target for the treatment of dyslipidemia.[8] Given the structural similarities of some cyclopropane-containing carboxylic acids to known PPAR agonists, it is hypothesized that their biological effects may be mediated, at least in part, through the activation of PPARα.

To date, there is no direct evidence from the reviewed literature to confirm that this compound or its analogs are potent PPARα agonists. Further investigation using reporter gene assays is required to determine their activity on this target.

Table 3: PPARα Activation Profile of this compound and Analogs

CompoundEC50 (μM)Max Activation (% of Control)
This compound Data not availableData not available
Analog 1 Data not availableData not available
Analog 2 Data not availableData not available
GW7647 (Reference Agonist) Data typically in nM range100%

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension A->C B Prepare serial dilutions of test compounds D Add compound dilutions to respective wells B->D E Incubate plates at optimal temperature and time C->E D->E F Visually inspect for turbidity or measure absorbance E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow of the broth microdilution method for MIC determination.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G A Administer test compound or vehicle to experimental animals (e.g., rats) B After a defined period (e.g., 1 hour), inject carrageenan into the paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) B->C D Calculate the percentage inhibition of edema for each group C->D E Compare with a standard anti-inflammatory drug (e.g., Indomethacin) D->E G cluster_cell Cell Ligand Test Compound (e.g., this compound) PPAR PPARα-LBD-GAL4-DBD (Fusion Protein) Ligand->PPAR Binds PPRE GAL4 UAS PPAR->PPRE Binds Luc Luciferase Gene PPRE->Luc Activates Transcription Luciferase Luciferase (Enzyme) Luc->Luciferase Translation Light Light Emission Luciferase->Light Catalyzes Reaction

References

Comparative analysis of synthetic routes to 1-arylcyclopropanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-arylcyclopropanecarboxylic acid motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid, three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and scalable synthetic routes to this important class of compounds is of significant interest. This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of 1-arylcyclopropanecarboxylic acids, supported by experimental data to inform route selection for research and development.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Simmons-Smith Cyclopropanation Route 2: Transition-Metal Catalyzed Cyclopropanation Route 3: Intramolecular Alkylation
Starting Materials Aryl-substituted acrylate, Diethylzinc, DiiodomethaneStyrene, Ethyl diazoacetatePhenylacetonitrile, 1,2-Dibromoethane
Key Reagents Et₂Zn, CH₂I₂Rh₂(OAc)₄ (catalyst)Strong base (e.g., NaH)
Number of Steps 2 (Cyclopropanation, Hydrolysis)2 (Cyclopropanation, Hydrolysis)2 (Cyclization, Hydrolysis)
Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Key Advantages High stereospecificity, good functional group tolerance.High efficiency, catalytic nature.Readily available starting materials.
Key Disadvantages Stoichiometric use of expensive and pyrophoric reagents.Use of potentially hazardous diazo compounds.Requires strongly basic and anhydrous conditions.

Synthetic Route Analysis and Experimental Data

This section provides a detailed overview of three distinct synthetic pathways to 1-arylcyclopropanecarboxylic acids. Each route is presented with a general scheme, a discussion of its characteristics, and a representative experimental protocol with reported yields.

Route 1: Simmons-Smith Cyclopropanation of Aryl-Substituted Acrylates

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3][4] In this approach, an aryl-substituted α,β-unsaturated ester, such as ethyl cinnamate, is treated with an organozinc carbenoid, typically generated from diethylzinc and diiodomethane (the Furukawa modification).[1] The resulting cyclopropane ester is then hydrolyzed to afford the target 1-arylcyclopropanecarboxylic acid. A key advantage of this method is the high degree of stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid via Simmons-Smith Reaction

Step 1: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate

To a solution of ethyl cinnamate (1.76 g, 10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C is slowly added a solution of diethylzinc (1.1 M in toluene, 18.2 mL, 20 mmol). Diiodomethane (1.62 mL, 20 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 1-phenylcyclopropanecarboxylate.

  • Yield: Approximately 85%

Step 2: Hydrolysis of Ethyl 1-phenylcyclopropanecarboxylate

Ethyl 1-phenylcyclopropanecarboxylate (1.90 g, 10 mmol) is dissolved in ethanol (20 mL). A solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) is added, and the mixture is heated at reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL). The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-phenylcyclopropanecarboxylic acid.

  • Yield: Approximately 92%

Route 2: Transition-Metal Catalyzed Cyclopropanation of Styrenes

Transition-metal catalysis, particularly with rhodium(II) complexes, offers a highly efficient method for the cyclopropanation of alkenes using diazo compounds.[5][6][7] In this route, a styrene derivative reacts with an α-diazo ester, such as ethyl diazoacetate, in the presence of a catalytic amount of a rhodium(II) salt, typically rhodium(II) acetate dimer. This reaction proceeds via a metal-carbene intermediate and generally provides the cyclopropane ester in good to excellent yields. Subsequent hydrolysis of the ester furnishes the desired 1-arylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid via Rhodium-Catalyzed Cyclopropanation

Step 1: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate

To a solution of styrene (1.04 g, 10 mmol) and rhodium(II) acetate dimer (22 mg, 0.05 mol%) in anhydrous dichloromethane (20 mL) at room temperature is added a solution of ethyl diazoacetate (1.14 g, 10 mmol) in dichloromethane (10 mL) dropwise over 1 hour under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for an additional 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl 1-phenylcyclopropanecarboxylate.

  • Yield: Approximately 90%

Step 2: Hydrolysis of Ethyl 1-phenylcyclopropanecarboxylate

Ethyl 1-phenylcyclopropanecarboxylate (1.90 g, 10 mmol) is dissolved in a mixture of acetic acid (15 mL) and 48% aqueous hydrobromic acid (15 mL). The solution is heated at reflux for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL), and the resulting precipitate is collected by filtration. The crude product is washed with water and recrystallized from a mixture of ethanol and water to yield 1-phenylcyclopropanecarboxylic acid.

  • Yield: Approximately 88%

Route 3: Intramolecular Alkylation of a Phenylacetonitrile Derivative

This synthetic strategy relies on the formation of the cyclopropane ring through an intramolecular carbon-carbon bond formation. A suitable precursor, such as a 2-aryl-1,3-dinitrile, can be synthesized and subsequently cyclized under basic conditions. The resulting 1-arylcyclopropanecarbonitrile can then be hydrolyzed to the target carboxylic acid. This method benefits from the use of readily available starting materials.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid via Intramolecular Alkylation

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) in anhydrous dimethylformamide (DMF, 30 mL) under a nitrogen atmosphere at 0 °C is added a solution of phenylacetonitrile (1.17 g, 10 mmol) in DMF (10 mL) dropwise. The mixture is stirred at room temperature for 30 minutes. 1,2-Dibromoethane (0.95 mL, 11 mmol) is then added dropwise, and the reaction mixture is heated at 80 °C for 6 hours. After cooling, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 1-phenylcyclopropanecarbonitrile.

  • Yield: Approximately 75%

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile

1-Phenylcyclopropanecarbonitrile (1.43 g, 10 mmol) is suspended in a 20% aqueous solution of sodium hydroxide (20 mL). The mixture is heated at reflux for 8 hours, during which time the nitrile dissolves and ammonia is evolved. After cooling, the reaction mixture is washed with diethyl ether (2 x 15 mL). The aqueous layer is then cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to give 1-phenylcyclopropanecarboxylic acid.[8][9]

  • Yield: Approximately 85%

Logical Workflow of Synthetic Strategies

G cluster_0 Route 1: Simmons-Smith Cyclopropanation cluster_1 Route 2: Transition-Metal Catalyzed Cyclopropanation cluster_2 Route 3: Intramolecular Alkylation A1 Aryl-substituted acrylate C1 1-Arylcyclopropane carboxylate A1->C1 Cyclopropanation B1 Simmons-Smith Reagent (Et2Zn, CH2I2) E1 1-Arylcyclopropanecarboxylic Acid C1->E1 Saponification D1 Hydrolysis (e.g., KOH, H2O) A2 Styrene C2 Ethyl 1-Arylcyclopropane carboxylate A2->C2 Cyclopropanation B2 Ethyl Diazoacetate + Rh2(OAc)4 (cat.) E2 1-Arylcyclopropanecarboxylic Acid C2->E2 Saponification D2 Hydrolysis (e.g., HBr, AcOH) A3 Phenylacetonitrile C3 1-Arylcyclopropane carbonitrile A3->C3 Cyclization B3 1,2-Dibromoethane + Base (e.g., NaH) E3 1-Arylcyclopropanecarboxylic Acid C3->E3 Hydrolysis D3 Hydrolysis (e.g., NaOH, H2O)

Caption: A comparative workflow of three synthetic routes to 1-arylcyclopropanecarboxylic acids.

Conclusion

The choice of synthetic route for the preparation of 1-arylcyclopropanecarboxylic acids depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The Simmons-Smith reaction offers excellent stereocontrol, while transition-metal catalyzed routes provide high efficiency. The intramolecular alkylation approach presents a viable alternative using readily accessible precursors. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for the synthesis of these valuable compounds.

References

Unraveling the Solid State: A Comparative Crystallographic Analysis of 1-(p-Tolyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic features of 1-(p-Tolyl)cyclopropanecarboxylic acid and its isomeric and structural analogs, providing valuable data for researchers working with these scaffolds.

While a crystal structure for this compound itself is not publicly available, this guide presents a detailed examination of a closely related isomer, trans-2-(p-Tolyl)cyclopropanoic acid, alongside other phenyl-substituted cyclopropanecarboxylic acids. This comparative approach allows for the elucidation of key structural parameters and packing motifs that are likely to be relevant to the title compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for trans-2-(p-Tolyl)cyclopropanoic acid and two related phenylcyclopropanecarboxylic acid derivatives, providing a basis for structural comparison.

Compound Nametrans-2-(p-Tolyl)cyclopropanoic Acid(±)-cis-2-Phenylcyclopropanecarboxylic Acid(+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic Acid
Molecular Formula C₁₁H₁₂O₂C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 176.21 g/mol 162.19 g/mol 162.19 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcnP2₁/nP2₁
Unit Cell Dimensions
a (Å)22.197(4)8.480012.038
b (Å)10.104(2)9.33605.5060
c (Å)8.595(2)11.187013.0870
α (°)909090
β (°)9098.35194.576
γ (°)909090
Volume (ų)1927.7Not ReportedNot Reported
Z 8Not Reported4
Temperature (K)298Not Reported208

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of phenylcyclopropanecarboxylic acid derivatives, based on established methodologies.

Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

A common route to trans-2-phenylcyclopropanecarboxylic acid involves the reaction of styrene with ethyl diazoacetate to form a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate, followed by hydrolysis and separation of the isomers.

Step 1: Cyclopropanation

  • To a solution of styrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of a copper salt (e.g., copper(II) sulfate) is added.

  • Ethyl diazoacetate is added dropwise to the stirred solution at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.

Step 2: Hydrolysis and Isomer Separation

  • The ester mixture is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol or methanol.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid).

  • The precipitated carboxylic acid isomers are collected by filtration.

  • The trans isomer is typically separated from the cis isomer by fractional crystallization from a suitable solvent, such as hot water or ethanol-water mixtures.

Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various techniques.

Slow Evaporation Method:

  • Dissolve the purified carboxylic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Place the solution in a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

Vapor Diffusion Method:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "crystallization solvent").

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant solvent").

  • Over time, the precipitant solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and promoting crystal growth.

X-ray Diffraction Analysis

A general workflow for the X-ray crystallographic analysis of a small organic molecule is as follows:

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation & Analysis structure_refinement->validation Refined Model

General workflow for X-ray crystallographic analysis.
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain accurate atomic coordinates and thermal parameters.

  • Structure Validation: The final crystal structure is validated to ensure its quality and correctness.

Potential Biological Significance and Signaling Pathways

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability.[1] Derivatives of cyclopropanecarboxylic acid have been investigated for a range of biological activities, including as enzyme inhibitors.[2] For instance, some carboxylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the arachidonic acid signaling pathway responsible for inflammation and pain.

The arachidonic acid pathway is a critical signaling cascade in the body. When a cell is stimulated, arachidonic acid is released from the cell membrane and can be metabolized by several enzymes, including COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation, pain, fever, and platelet aggregation. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Given the structural similarities to known COX inhibitors, it is plausible that this compound and its derivatives could modulate this pathway.

signaling_pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Potential Inhibition by 1-(p-Tolyl)cyclopropanecarboxylic Acid Derivatives inhibitor->cox

Potential inhibition of the arachidonic acid pathway.

This guide provides a foundational comparison of the crystallographic properties of this compound derivatives and their potential biological relevance. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and materials science, facilitating further investigation into this interesting class of compounds.

References

In Vitro vs. In Vivo Metabolic Stability: A Comparative Analysis of 1-(p-Tolyl)cyclopropanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. The stability of a compound in the face of metabolic enzymes dictates its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comparative overview of the in vitro and in vivo metabolic stability of 1-(p-Tolyl)cyclopropanecarboxylic acid esters, a class of compounds with potential therapeutic applications. While specific quantitative data for this exact ester series is not extensively available in the public domain, this guide leverages data from structurally related compounds and general principles of drug metabolism to provide a robust framework for comparison.

The inclusion of a cyclopropyl group in drug candidates is a common strategy to enhance metabolic stability.[1][2][3][4] This is attributed to the increased strength of the C-H bonds within the cyclopropyl ring, which makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Esters, on the other hand, are frequently employed as prodrugs to improve the physicochemical properties of a parent drug, such as solubility or permeability. Their metabolic stability is primarily governed by their susceptibility to hydrolysis by esterase enzymes.

Comparative Metabolic Stability Data

To illustrate the potential metabolic stability of cyclopropanecarboxylic acid esters, this section presents data from comparator compounds. Valacyclovir, an L-valyl ester prodrug of acyclovir, is compared to its cyclopropane analogue, highlighting the enhanced chemical stability conferred by the cyclopropyl group.[6] Additionally, data for benzoic acid esters are provided to offer a comparison with more conventional ester prodrugs.

Table 1: In Vitro Hydrolytic and Metabolic Stability of Ester Prodrugs

CompoundSystemParameterValueReference
Cyclopropane Analogue of Valacyclovir pH 6 buffer (40°C)Half-life (t½)>300 hours[6]
Valacyclovir pH 6 buffer (40°C)Half-life (t½)69.7 hours[6]
Methyl Benzoate Rat PlasmaHalf-life (t½)36 minutes
Ethyl Benzoate Rat PlasmaHalf-life (t½)17 minutes
Methyl Benzoate Rat Liver MicrosomesHalf-life (t½)15 minutes
Ethyl Benzoate Rat Liver MicrosomesHalf-life (t½)12 minutes

Note: Data for benzoic acid esters is illustrative of typical esterase-mediated hydrolysis and is not a direct comparison to the target compound under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. Below are standard protocols for key in vitro and in vivo experiments.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay evaluates the intrinsic clearance of a compound primarily due to Phase I metabolism, mediated by enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rats

This study assesses the overall in vivo clearance, volume of distribution, and bioavailability of a compound.

Objective: To determine the pharmacokinetic parameters of a test compound in rats following intravenous and oral administration.

Materials:

  • Test compound

  • Male Sprague-Dawley rats (typically 250-300g)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the test compound intravenously (e.g., via the tail vein) and orally (e.g., by gavage) to separate groups of rats.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) using appropriate software.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Test Compound microsomes Liver Microsomes + NADPH invitro_start->microsomes hepatocytes Hepatocytes invitro_start->hepatocytes incubation Incubation at 37°C microsomes->incubation hepatocytes->incubation quenching Reaction Quenching incubation->quenching analysis_invitro LC-MS/MS Analysis quenching->analysis_invitro data_invitro t½, CLint analysis_invitro->data_invitro invivo_start Test Compound dosing IV & Oral Dosing (Rats) invivo_start->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation analysis_invivo LC-MS/MS Analysis plasma_separation->analysis_invivo data_invivo CL, Vd, t½, F% analysis_invivo->data_invivo

Caption: Experimental workflows for in vitro and in vivo metabolic stability studies.

metabolic_pathway ester_prodrug 1-(p-Tolyl)cyclopropanecarboxylic Acid Ester (Prodrug) active_drug 1-(p-Tolyl)cyclopropanecarboxylic Acid (Active Drug) ester_prodrug->active_drug Esterase Hydrolysis phase_I Phase I Metabolism (e.g., CYP450 oxidation on tolyl group) active_drug->phase_I phase_II Phase II Metabolism (e.g., Glucuronidation) active_drug->phase_II phase_I->phase_II excretion Excretion phase_II->excretion

Caption: Putative metabolic pathway for this compound esters.

Conclusion

The metabolic stability of this compound esters is a critical determinant of their potential as therapeutic agents. Based on the known effects of the cyclopropyl moiety, these esters are predicted to exhibit enhanced resistance to oxidative metabolism compared to analogues lacking this feature. Their primary route of metabolism is expected to be hydrolysis by esterases to the corresponding carboxylic acid. The rate of this hydrolysis will be a key factor in their pharmacokinetic profile and can be modulated by altering the ester promoiety.

The provided experimental protocols and conceptual diagrams offer a framework for the systematic evaluation of these compounds. While direct comparative data remains limited, the information presented in this guide serves as a valuable resource for researchers in the rational design and development of novel ester prodrugs with optimized metabolic stability. Further studies are warranted to generate specific quantitative data for this promising class of compounds.

References

Comparing the physicochemical properties of 1-(p-Tolyl)cyclopropanecarboxylic acid and 1-phenylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Physicochemical Properties of 1-(p-Tolyl)cyclopropanecarboxylic acid and 1-phenylcyclopropanecarboxylic acid

Introduction

In the landscape of pharmaceutical and materials science research, the subtle alteration of a molecule's structure can profoundly influence its physicochemical properties, and in turn, its biological activity and application. This guide provides a detailed comparative analysis of this compound and 1-phenylcyclopropanecarboxylic acid. The primary structural difference between these two compounds is the presence of a methyl group in the para position of the phenyl ring in the former. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of how this seemingly minor structural modification impacts key physicochemical parameters. The supporting experimental data and detailed protocols are provided to facilitate informed decisions in research and development.

Molecular Structure Comparison

The foundational difference between the two molecules is the substitution on the phenyl ring. This compound possesses a methyl group at the para position, which introduces electronic and steric changes compared to the unsubstituted phenyl ring of 1-phenylcyclopropanecarboxylic acid.

Molecular Structures cluster_0 This compound cluster_1 1-phenylcyclopropanecarboxylic acid mol1 mol2

Caption: Chemical structures of the two compared molecules.

Physicochemical Properties Comparison

The following table summarizes the key physicochemical properties of this compound and 1-phenylcyclopropanecarboxylic acid.

PropertyThis compound1-phenylcyclopropanecarboxylic acid
Molecular Formula C11H12O2[1]C10H10O2[2]
Molecular Weight 176.21 g/mol [1]162.19 g/mol [3]
Melting Point 109-114 °C[1]83.5-89.5 °C[2][3]
Boiling Point 267.83 °C (estimated)[4]Not available
pKa 4.39 ± 0.20 (predicted)[4]Not available
logP 2.1 (computed)[5]1.46 - 2.00[6][7]
Solubility Limited in water; soluble in DMSO, alcohols, and ethers.[1]Not explicitly stated, but expected to have low aqueous solubility.

The presence of the para-methyl group on the phenyl ring of this compound leads to a higher molecular weight and a notable increase in its melting point, suggesting stronger intermolecular forces in the crystalline state.[1] This methyl group also increases the lipophilicity of the molecule, as indicated by its higher computed logP value.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is determined using a capillary melting point apparatus.[8][9][10][11]

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13][14]

Procedure:

  • A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the acid has low aqueous solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration.[14]

experimental_workflow cluster_titration pKa Determination by Titration prep Prepare a known concentration of the acid solution titrate Titrate with a standardized strong base (e.g., NaOH) prep->titrate monitor Monitor pH after each addition of titrant titrate->monitor plot Plot pH vs. volume of titrant to get the titration curve monitor->plot determine Determine the pKa from the pH at the half-equivalence point plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[15][16][17]

Procedure:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

References

Validating the Mechanism of Action for Bioactive 1-(p-Tolyl)cyclopropanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of bioactive 1-(p-Tolyl)cyclopropanecarboxylic acid derivatives. Due to the limited availability of specific experimental data for this exact class of compounds in the public domain, this document focuses on plausible mechanisms of action based on structurally related molecules, such as kinase inhibitors and anti-inflammatory agents. The provided experimental protocols and data tables serve as a template for researchers to design and report their findings.

Potential Mechanisms of Action and Comparative Analysis

Derivatives of cyclopropanecarboxylic acid are known to exhibit a range of biological activities, primarily attributed to the unique strained cyclopropane ring structure which can mimic or interact with biological targets.[1][2] Two promising areas of investigation for this compound derivatives are kinase inhibition and anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes.

Kinase Inhibition

The structural motif of a cyclopropane ring attached to an aromatic system can be found in some kinase inhibitors. These compounds often compete with ATP for binding to the kinase's active site, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

Table 1: Comparative Kinase Inhibition Profile (Illustrative Example)

CompoundTarget KinaseIC50 (nM)Assay TypeCell Line (for cell-based assays)
This compound Derivative 1 Kinase XData to be determinedBiochemical-
This compound Derivative 2 Kinase YData to be determinedCell-basedHuman Cancer Cell Line A
Staurosporine (Control) Broad-spectrum10Biochemical-
Gefitinib (Control) EGFR25Cell-basedA549
Anti-Inflammatory Activity

Structurally similar compounds, such as (α-cyclopropyl-p-tolyl)acetic acid, have been investigated for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Table 2: Comparative Anti-Inflammatory Activity (Illustrative Example)

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In Vivo Efficacy (Carrageenan-induced paw edema, % inhibition)
This compound Derivative 1 Data to be determinedData to be determinedData to be determined
(α-cyclopropyl-p-tolyl)acetic acid (Related Compound) Data to be determinedData to be determinedData to be determined
Ibuprofen (Control) 152550% at 30 mg/kg
Celecoxib (Control) 1000.160% at 10 mg/kg

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of the test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Inhibition Assay (Western Blot)

Objective: To assess the ability of the test compounds to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Materials:

  • Human cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the phosphorylated and total forms of the downstream target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Test compounds.

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound dilutions to the wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Visualizing Mechanisms and Workflows

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamProtein Downstream Protein KinaseX->DownstreamProtein ADP ADP KinaseX->ADP PhosphoProtein Phosphorylated Protein DownstreamProtein->PhosphoProtein Phosphorylation Transcription Gene Transcription (Proliferation, Survival) PhosphoProtein->Transcription Compound 1-(p-Tolyl)cyclopropanecarboxylic acid derivative Compound->KinaseX Inhibits ATP ATP ATP->KinaseX

Caption: Proposed kinase inhibition signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay CellBased Cellular Kinase Inhibition (Western Blot) Biochemical->CellBased Confirm cellular activity COX_Assay COX-1/COX-2 Inhibition Assay AntiInflammatory Anti-inflammatory Cellular Assay (e.g., LPS-stimulated macrophages) COX_Assay->AntiInflammatory InVivo Animal Model of Disease (e.g., Xenograft, Arthritis) CellBased->InVivo Validate in vivo efficacy AntiInflammatory->InVivo Start Compound Synthesis (1-(p-Tolyl)cyclopropanecarboxylic acid derivatives) Start->Biochemical Start->COX_Assay

Caption: Experimental workflow for mechanism validation.

logical_relationship Compound 1-(p-Tolyl)cyclopropanecarboxylic acid derivative Target Biological Target (e.g., Kinase, COX enzyme) Compound->Target Binds to Mechanism Mechanism of Action (e.g., Competitive Inhibition) Target->Mechanism Leads to Effect Biological Effect (e.g., Anti-proliferative, Anti-inflammatory) Mechanism->Effect Results in

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(p-Tolyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(p-Tolyl)cyclopropanecarboxylic acid, ensuring compliance with safety protocols and minimizing environmental impact.

Hazard and Safety Overview

This compound is classified as an irritant, with the primary hazard being serious eye irritation.[1][2] While comprehensive toxicological data is not widely available, it is prudent to handle this compound with the standard precautions for laboratory chemicals, including the use of appropriate personal protective equipment (PPE).

Summary of Hazard Information:

Hazard ClassGHS CodeDescriptionPictogram
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]Irritant
Skin Irritation (Potential)H315May cause skin irritation[3]Irritant
Respiratory Tract Irritation (Potential)H335May cause respiratory irritation[3]Irritant
Acute Toxicity (Oral, Potential)H302Harmful if swallowed[3]Irritant

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. Direct disposal into the sanitary sewer or regular trash is not recommended.[4]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles[4]

    • Chemical-resistant gloves[4]

    • Laboratory coat[4]

  • Designated hazardous waste container, properly labeled[4]

  • Chemical fume hood

  • Spill containment materials (e.g., absorbent pads, sand)

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Always handle this compound within a well-ventilated chemical fume hood to minimize the risk of inhalation.[4]

    • Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a laboratory coat, to prevent eye and skin contact.[4]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including residual amounts of the solid compound, contaminated labware (e.g., weighing boats, filter paper), and any contaminated spill cleanup materials.

    • Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be compatible with the chemical.

  • Labeling of Hazardous Waste:

    • The hazardous waste container must be labeled with the following information:

      • The words "Hazardous Waste"[4]

      • The full chemical name: "this compound"[4]

      • The associated hazards (e.g., "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3]

    • The storage area should be cool and dry.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[3]

    • Follow all institutional and local regulations for hazardous waste disposal.

Note on Neutralization: While dilute solutions of simple carboxylic acids may sometimes be neutralized and disposed of down the drain, this practice is not recommended for this compound due to its complex structure and potential for other hazards.[4][5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe drain_disposal Drain Disposal (Not Recommended) start->drain_disposal trash_disposal Regular Trash (Not Recommended) start->trash_disposal collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards collect_waste->label_container store_waste Store Sealed Container in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(p-Tolyl)cyclopropanecarboxylic acid, including personal protective equipment (PPE), safe handling procedures, and disposal plans. The information is compiled from safety data sheets of structurally similar compounds and general best practices for laboratory chemical safety.

Hazard Summary

This compound is classified as an irritant.[1] The primary hazards associated with this compound are serious eye irritation, and it may also cause skin and respiratory tract irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[4][5][6]Protects against serious eye irritation and potential splashes.[1][4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6] A lab coat must be worn and fully buttoned.[4] For larger quantities, consider additional protective clothing.[5]Prevents skin irritation.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator (e.g., N95) is recommended.[6][7]Protects against respiratory tract irritation from dust or aerosols.[2][3][4]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for ensuring a safe laboratory environment.

  • Preparation:

    • Designate a specific work area for handling the compound, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Gather all necessary PPE and handling equipment (e.g., spatula, weigh boats) before starting work.

  • Handling:

    • Avoid generating dust.[4] Use a spatula for transferring the solid material.[4]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[4]

    • Keep the container tightly closed when not in use.[3][8]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[3][4]

  • Post-Handling:

    • Thoroughly clean the work area and any contaminated equipment after use.[5]

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated waste container.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][8]

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a clearly labeled hazardous waste container.[4]

    • Unused Compound: The pure compound should be disposed of as chemical waste.

  • Disposal Method:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[5]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Do not dispose of the compound down the drain.[5]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_equip Assemble Handling Equipment gather_ppe->gather_equip weigh Weigh Compound (Minimize Dust) gather_equip->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate Segregate Contaminated Waste remove_ppe->segregate dispose Dispose via Approved Hazardous Waste Stream segregate->dispose

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.